XY028-140
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNIKIERKCKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40N10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of XY028-140
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-140, also referred to as MS140, is a hetero-bifunctional small molecule engineered as a potent and selective dual-function agent against Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It operates as both a kinase inhibitor and a Proteolysis Targeting Chimera (PROTAC). Its mechanism of action involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome. This dual action of direct enzymatic inhibition and targeted protein degradation results in profound suppression of the Retinoblastoma (Rb)-E2F signaling pathway, a critical axis for cell cycle progression. This document provides a detailed overview of the mechanism, quantitative data from key experiments, and the associated protocols.
Core Mechanism of Action
This compound is a PROTAC designed with two key functional ends connected by a linker: one moiety binds to the target proteins, CDK4 and CDK6, while the other binds to Cereblon, the substrate receptor of the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex.[1][2]
The primary mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to both CDK4/6 and Cereblon (CRBN), forming a ternary CDK4/6-XY028-140-CRBN complex.[3] This proximity is the foundational step for targeted degradation.
-
Ubiquitination: The formation of this complex brings the E3 ligase machinery (specifically the CRL4CRBN complex, which includes Cullin 4A, DDB1, and ROC1/RBX1) into close proximity with CDK4/6.[1][2] This allows for the poly-ubiquitination of CDK4 and CDK6, tagging them for destruction.
-
Proteasomal Degradation: The poly-ubiquitinated CDK4 and CDK6 proteins are then recognized and degraded by the 26S proteasome.[3]
-
Pathway Inhibition: The degradation of CDK4/6 proteins, coupled with the molecule's intrinsic kinase inhibition, prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. This keeps Rb in its active, hypo-phosphorylated state, where it remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for the G1-to-S phase cell cycle transition.[3][4]
This dual-action approach—inhibiting activity and destroying the protein itself—offers a more potent and durable suppression of the target pathway compared to traditional kinase inhibitors alone.
Signaling and Logical Pathways
The following diagrams illustrate the molecular mechanism of this compound and the broader cell cycle pathway it modulates.
References
The Dual-Action Degrader XY028-140: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-140, also known as MS140, is a novel small molecule that has emerged as a potent and selective agent in cancer research. It operates as a dual-function compound, acting as both a kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By inducing the degradation of CDK4 and CDK6, this compound offers a distinct and potentially more efficacious mechanism to disrupt cell cycle progression in cancerous cells compared to traditional CDK4/6 inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy; however, the development of resistance remains a significant challenge. This compound represents a next-generation therapeutic strategy by not only inhibiting but actively degrading the target proteins. This guide will explore the molecular underpinnings of this compound's function and provide practical information for researchers investigating its potential in cancer therapy.
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[2] This degradation-based approach leads to a profound and sustained suppression of the CDK4/6-retinoblastoma (Rb)-E2F signaling pathway, which is critical for the G1-S phase transition in the cell cycle.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38 |
| CDK6/cyclin D1 | 0.28 |
Data sourced from Axon Medchem and Probechem Biochemicals product information.[3][4]
Table 2: In Vitro Degradation and Cell Proliferation in Cancer Cell Lines
| Cell Line | Cancer Type | Experiment | Concentration (µM) | Time | Effect |
| T47D | Breast Cancer | CDK4/6 Expression & Activity | 0.3, 1 | 24 hours | Inhibition of CDK4/6 expression and activity |
| A375 | Melanoma | CDK4/6 Expression & Activity | 0.3, 1 | 24 hours | Inhibition of CDK4/6 expression and activity |
| T47D | Breast Cancer | Cell Proliferation | 0.03, 0.1, 0.3, 1, 3 | 11 days | Inhibition of cancer cell proliferation |
| Colo205 | Colon Cancer | CDK4/6 Degradation | Increasing concentrations | 5 hours | Dose-dependent degradation of CDK4 and CDK6 |
| JeKo-1 | Mantle Cell Lymphoma | Cell Growth (vs. Palbociclib) | Not specified | 21 days | Greater suppression of cell growth compared to Palbociclib |
Data compiled from information provided by MedchemExpress and findings from Wu et al., Nat Cancer 2, 429–443 (2021).[5][6]
Experimental Protocols
Cell Culture
-
Cell Lines: T47D (breast cancer), A375 (melanoma), and Colo205 (colon cancer) cell lines can be obtained from ATCC.
-
Culture Medium: T47D and A375 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Colo205 cells are cultured in DMEM with the same supplements.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for CDK4/6 Degradation
-
Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound.
-
Incubation: Plates are incubated for the desired duration (e.g., 11 days for T47D cells).
-
Staining: The medium is removed, and cells are fixed with methanol and stained with 0.5% crystal violet solution.
-
Quantification: After washing and drying, the stained cells are solubilized with a solubilizing agent (e.g., 10% acetic acid), and the absorbance is measured at 590 nm.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (5-7 weeks old) are typically used.[5]
-
Tumor Cell Implantation: JeKo-1 cells are subcutaneously injected into the flank of the mice.[5]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound can be formulated for intraperitoneal or oral administration. A sample in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 0.56 mg/mL.[6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, tumors are excised and can be used for further analysis, such as western blotting or immunohistochemistry.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated CDK4/6 degradation.
Experimental Workflow for In Vitro Degradation Analysis
Caption: Workflow for analyzing protein degradation via Western Blot.
Logical Relationship of this compound's Dual Function
Caption: Logical flow of this compound's dual-action mechanism.
Conclusion
This compound is a promising research tool and potential therapeutic agent that leverages the power of targeted protein degradation to combat cancer. Its dual mechanism of action—kinase inhibition and protein degradation—offers a robust approach to overcoming the limitations of existing CDK4/6 inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the capabilities of this compound and accelerate its potential translation into clinical applications. As our understanding of PROTAC technology deepens, molecules like this compound will undoubtedly play a crucial role in shaping the future of cancer therapy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
investigating the dual function of XY028-140 as an inhibitor and degrader
An In-depth Technical Guide on the Dual Inhibition and Degradation of CDK4/6 by XY028-140
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (also known as MS140), a potent and selective heterobifunctional molecule designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound uniquely combines two distinct mechanisms of action: competitive inhibition of kinase activity and targeted protein degradation, offering a promising strategy in cancer therapy.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a dual inhibitor and degrader of CDK4 and CDK6.[1][2][3][4] These two kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] By simultaneously inhibiting their function and inducing their degradation, this compound presents a powerful approach to disrupt cancer cell proliferation.[3][4]
Structurally, this compound consists of three key components:
-
A ligand that binds to the active site of CDK4 and CDK6.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
A linker that connects the two ligands.
This design allows this compound to act as a molecular bridge, bringing CDK4/6 into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the kinases by the proteasome.[1]
Mechanism of Action
The dual functionality of this compound is central to its therapeutic potential.
-
Inhibition: The CDK4/6-binding moiety of this compound competitively inhibits the kinase activity of these enzymes. This action blocks the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle.[1]
-
Degradation: By recruiting the CRBN E3 ligase, this compound flags CDK4 and CDK6 for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] This leads to a reduction in the total cellular levels of these proteins.
This dual mechanism is particularly advantageous as it can potentially overcome resistance mechanisms that may arise with traditional inhibitors that only block kinase activity.
Quantitative Data
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) for kinase inhibition.
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38[2][3] |
| CDK6/cyclin D1 | 0.28[2][3] |
Note: Specific DC50 (half-maximal degradation concentration) values for this compound were not publicly available in the searched literature. This data is crucial for a complete quantitative understanding of its degradation activity.
Signaling Pathway
This compound intervenes in the CDK4/6-Rb-E2F signaling pathway, a critical regulator of cell cycle progression.
Caption: CDK4/6-Rb-E2F signaling pathway and this compound's dual action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the dual function of this compound.
Cell Lines and Culture
-
Cell Lines: A375 (melanoma) and T47D (breast cancer) cell lines have been utilized to evaluate the activity of this compound.[5]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Protein Degradation
This protocol is to assess the reduction in CDK4 and CDK6 protein levels following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.3 µM and 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the formation of the CDK4/6-XY028-140-CRBN ternary complex.
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against CDK6 or CRBN overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting using antibodies against CDK6 and CRBN.
Cell Viability Assay
This protocol is to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed T47D or A375 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, or 3 µM) for a prolonged period (e.g., 11 days).[5]
-
Viability Assessment (MTS Assay):
-
Add MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cell growth inhibition.
Experimental and Logical Workflows
The investigation of this compound's dual function follows a logical progression from initial characterization to mechanistic studies.
Caption: A typical experimental workflow for characterizing this compound.
Caption: The logical cascade of events following cell treatment with this compound.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy. Its dual mechanism of inhibiting and degrading CDK4/6 offers a robust strategy to counteract the pro-proliferative signaling driven by these kinases. The data presented in this guide underscore its potency and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and similar next-generation targeted agents.
References
A Technical Guide to the Cellular Targets and Pathways of XY028-140
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XY028-140 is a potent and selective small molecule identified as a dual-function PROTAC (Proteolysis Targeting Chimera) that both inhibits and degrades Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers.[1] this compound functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), thereby tagging them for proteasomal degradation.[1][4][5] This dual mechanism of action—direct kinase inhibition and targeted protein degradation—offers a robust and potentially more durable therapeutic strategy compared to kinase inhibition alone. This guide provides an in-depth overview of the cellular targets of this compound, quantitative data on its activity, and detailed protocols for its characterization.
Core Cellular Target: The CDK4/6-Cyclin D-Rb Axis
The primary cellular targets of this compound are CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting and degrading CDK4/6, this compound prevents Rb phosphorylation, maintains E2F in its inactive state, and imposes a G1 cell cycle arrest, thereby suppressing tumor cell proliferation.[1]
References
In-Depth Technical Guide: Basic Research Applications of XY028-140 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140, also known as MS140, is a potent and selective bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation, offering a novel therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a CDK4/6 degrader by hijacking the ubiquitin-proteasome system.[1][2] It consists of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[1] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, which is critical for cell cycle progression from the G1 to the S phase.[1][2] By degrading these key cell cycle regulators, this compound effectively halts the proliferation of cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
| Target Enzyme | IC50 (nM) | Reference |
| CDK4/cyclin D1 | 0.38 | [3][4] |
| CDK6/cyclin D1 | 0.28 | [3][4] |
| Table 1: In Vitro Enzymatic Inhibition of this compound |
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| A375 | Melanoma | 0.3 or 1 µM for 24h | Inhibition of CDK4/6 expression and activity | [5][6] |
| T47D | Breast Cancer | 0.3 or 1 µM for 24h | Inhibition of CDK4/6 expression and activity | [5][6] |
| T47D | Breast Cancer | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation | [5][6] |
| Table 2: In Vitro Cellular Activity of this compound |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of CDK4/6.
Rb-E2F Signaling Pathway Inhibition
Caption: Inhibition of the Rb-E2F signaling pathway by this compound.
Experimental Workflow for In Vitro Degradation Assay
Caption: Workflow for assessing this compound-mediated protein degradation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes
-
Recombinant Rb protein (substrate)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay (Promega) or similar
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate (Rb), and this compound or DMSO (vehicle control) in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cells.
Materials:
-
T47D breast cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Microplate reader
Protocol:
-
Seed T47D cells in a 96-well plate at a density of 2,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, or 3 µM) or DMSO (vehicle control).
-
Incubate the cells for 11 days.
-
On day 11, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.[5][6]
Western Blotting for Protein Degradation
Objective: To assess the degradation of CDK4 and CDK6 in cancer cells treated with this compound.
Materials:
-
A375 or T47D cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-pRb (Ser807/811), anti-Rb, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.3 or 1 µM) or DMSO for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (actin).[1][7]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-scid gamma mice)
-
Cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer)[8]
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6][9]
-
Calipers for tumor measurement
-
Dosing syringes and needles
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral). Dosing regimen to be determined based on tolerability and efficacy studies.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.[8][10]
Conclusion
This compound is a promising preclinical candidate for cancer therapy due to its potent and selective degradation of CDK4 and CDK6. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in various oncology settings. Further investigation into its in vivo efficacy, safety profile, and mechanisms of resistance will be crucial for its clinical development.
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. biorxiv.org [biorxiv.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of PROTAC degrader probe of CDK4/6 based on DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of XY028-140 Toxicity in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XY028-140 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides an initial technical assessment of the in vitro toxicity of this compound in two cancer cell lines: A375 melanoma and T47D breast cancer. The primary mechanism of action for this compound involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation. This guide summarizes the available quantitative data on its anti-proliferative effects, details relevant experimental protocols, and provides visualizations of the key molecular pathways and experimental workflows.
Introduction
Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are critical drivers of cell cycle progression, particularly in the transition from the G1 to the S phase.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a potent and selective PROTAC that functions as a degrader of both CDK4 and CDK6.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity, PROTACs mediate the destruction of the target protein, which can offer a more sustained and profound therapeutic effect. This compound achieves this by forming a ternary complex between the target protein (CDK4/6) and an E3 ubiquitin ligase, specifically Cereblon (CRBN), leading to the ubiquitination and proteasomal degradation of the kinases.[1] This targeted degradation inhibits the phosphorylation of the Retinoblastoma protein (pRB), thereby preventing the release of the E2F transcription factor and blocking cell cycle progression.[1] This initial assessment focuses on the toxicological profile of this compound in A375 melanoma and T47D breast cancer cell lines.
Data Presentation
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| CDK4/cyclin D1 | 0.38 |
| CDK6/cyclin D1 | 0.28 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Conditions | Observed Effect |
| A375 | Melanoma | 0.3 µM and 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity |
| T47D | Breast Cancer | 0.3 µM and 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity |
| T47D | Breast Cancer | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation |
Note: Specific quantitative data on cytotoxicity (e.g., IC50 for cell viability) and apoptosis induction for this compound in these cell lines are not yet publicly available. The provided data indicates the inhibition of the target and a general anti-proliferative effect.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the toxicity of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
A375 or T47D cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A375 or T47D cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A375 or T47D cells
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship of PROTAC Action
Caption: Logical flow of this compound's PROTAC-mediated degradation of CDK4/6.
Conclusion
This initial assessment indicates that this compound is a potent and selective degrader of CDK4 and CDK6, leading to the inhibition of cell proliferation in A375 melanoma and T47D breast cancer cell lines. The primary mechanism of its toxicity towards cancer cells is attributed to the targeted degradation of these key cell cycle regulators. Further studies are required to quantify the cytotoxic and apoptotic effects of this compound through detailed dose-response analyses and to explore its efficacy and safety in more complex in vitro and in vivo models. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for XY028-140 in Melanoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in melanoma cell culture experiments.
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by a high frequency of mutations that lead to the constitutive activation of oncogenic signaling pathways, driving uncontrolled cell proliferation.[1] The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT signaling cascades are two of the most commonly dysregulated pathways in melanoma.[2][3][4] Downstream of these pathways, the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis plays a critical role in regulating the G1-S phase transition of the cell cycle.[5]
This compound is a novel bifunctional molecule that functions as a PROTAC. It selectively binds to CDK4 and CDK6 kinases and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[5][6][7] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a powerful strategy to disrupt the cell cycle machinery in cancer cells.[8] Studies have demonstrated that this compound effectively inhibits both the expression and activity of CDK4/6 in A375 melanoma cells.[6]
These protocols detail the application of this compound for assessing its anti-proliferative and pro-apoptotic effects on melanoma cell lines and for investigating its impact on key cellular signaling pathways.
Data Presentation
Table 1: this compound Compound Information
| Characteristic | Value | Reference |
| Molecular Formula | C39H40N10O7 | [7][8] |
| Molecular Weight | 760.8 g/mol | [7][8] |
| Target(s) | CDK4, CDK6 | [5][6] |
| Mechanism of Action | PROTAC-mediated degradation | [5] |
| E3 Ligase Ligand | Cereblon (CRBN) | [5] |
| Solubility | Soluble in DMSO | [7] |
Table 2: Recommended Working Concentrations and Incubation Times for A375 Melanoma Cells
| Experiment | Recommended Concentration Range (µM) | Incubation Time | Reference |
| Inhibition of CDK4/6 Expression/Activity | 0.3 - 1 | 24 hours | [6][9] |
| Cell Proliferation/Viability Assay | 0.03 - 3 | Up to 11 days | [6][9] |
| Western Blot Analysis | 0.1 - 1 | 24 - 72 hours | N/A |
| Cell Cycle Analysis | 0.1 - 1 | 24 - 48 hours | N/A |
| Apoptosis Assay | 0.3 - 3 | 48 - 72 hours | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Store the lyophilized powder at -20°C in a desiccated environment for up to 36 months.[8] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[8][9]
Protocol 2: Cell Culture and Treatment
-
Cell Line: A375 is a commonly used human melanoma cell line with a BRAF V600E mutation.
-
Culture Conditions: Culture A375 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and flow cytometry) and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 3 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK4, CDK6, p-Rb, total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Cell Cycle Analysis
-
Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound in inducing CDK4/6 degradation.
Caption: Experimental workflow for evaluating this compound in melanoma cells.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and Genomic Pathways of Melanoma Development, Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for XY028-140 Treatment in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a powerful tool for investigating the roles of CDK4/6 in cell cycle regulation and cancer biology. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on CDK4/6 degradation, downstream signaling, and cell viability.
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins, CDK4 and CDK6. The molecule consists of a ligand that binds to CDK4/6 and another ligand that binds to an E3 ubiquitin ligase, Cereblon (CRBN).[2][3][4][5][6] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CDK4/6 and their subsequent recognition and degradation by the 26S proteasome. The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S checkpoint.[5][7][8]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]
- 2. IP-Kinase Assay [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 7. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. scbt.com [scbt.com]
Determining the Optimal Concentration of XY028-140 for Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a dual-function molecule, it not only inhibits the kinase activity of CDK4/6 but also mediates their ubiquitination and subsequent proteasomal degradation.[2][4] This is achieved by linking the CDK4/6 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, a critical regulator of cell cycle progression.[1][6] Given its mechanism of action, determining the optimal concentration of this compound is crucial for achieving maximal target degradation and desired phenotypic effects in cell-based assays while minimizing off-target toxicity. This document provides a detailed protocol for establishing the optimal working concentration of this compound.
Mechanism of Action: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon.[4][7] This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the CDK4/6 protein, marking it for degradation by the 26S proteasome. The resulting degradation of CDK4 and CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1 phase.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. adooq.com [adooq.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (MS140) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for XY028-140 Administration in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of XY028-140, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound functions by linking CDK4/6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] This dual-function molecule also acts as a kinase inhibitor, effectively disrupting the CDK4/6-mediated cell cycle regulation.[4]
Mechanism of Action
This compound is a bifunctional molecule designed to recruit CDK4 and CDK6 to the CRL4-CRBN E3 ubiquitin ligase complex.[2][5] This proximity induces the polyubiquitination of CDK4 and CDK6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, a critical regulator of cell cycle progression from G1 to S phase.[2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell Lines | Reference |
| IC50 | CDK4/cyclin D1 | 0.38 nM | N/A | [5][6] |
| IC50 | CDK6/cyclin D1 | 0.28 nM | N/A | [5][6] |
| Effective Concentration | CDK4/6 Degradation | 0.3 - 1 µM | A375 melanoma, T47D breast cancer | [1][7] |
| Treatment Duration for Degradation | CDK4/6 | 24 hours | A375 melanoma, T47D breast cancer | [1][7] |
| Effective Concentration | Inhibition of Proliferation | 0.03 - 3 µM | T47D breast cancer | [1][7] |
| Treatment Duration for Proliferation Inhibition | N/A | 11 days | T47D breast cancer | [1][7] |
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 4. adooq.com [adooq.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 7. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
Application of XY028-140 in Studying Drug-Resistant Cancer Models
Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] As a heterobifunctional molecule, this compound links the CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][6] This mechanism of action effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of cell cycle progression.[1][6] The development of resistance to conventional CDK4/6 inhibitors is a significant clinical challenge, often associated with CDK6 overexpression or altered CDK6 complexes.[7] this compound presents a promising strategy to overcome this resistance by eliminating the target proteins rather than merely inhibiting their kinase activity.
These application notes provide detailed protocols for utilizing this compound to study its efficacy and mechanism of action in both drug-sensitive and drug-resistant cancer models.
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism to induce the degradation of its target proteins, CDK4 and CDK6. The molecule simultaneously binds to a CDK4/6 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. The degradation of CDK4/6 leads to the dephosphorylation of the Rb tumor suppressor protein, which in turn sequesters the E2F transcription factor, halting the cell cycle at the G1/S transition.
Caption: Mechanism of this compound-induced CDK4/6 degradation and cell cycle arrest.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| CDK4/cyclin D1 | 0.38[4][8] |
| CDK6/cyclin D1 | 0.28[4][8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC₅₀ (nM) |
| T47D | Breast Cancer | Sensitive | Data not available |
| A375 | Melanoma | Sensitive | Data not available |
| JeKo-1 | Mantle Cell Lymphoma | Sensitive | More sensitive to this compound than Palbociclib[9] |
| Colo205 | Colorectal Cancer | Sensitive | More sensitive to this compound than Palbociclib[9] |
| CDK4/6i-R Cells | Various | Resistant | Less effective than Palbociclib in some models[9] |
Experimental Protocols
Protocol 1: Assessment of CDK4/6 Degradation by Western Blot
This protocol details the procedure to evaluate the degradation of CDK4 and CDK6 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., T47D, A375, and relevant resistant models)
-
Cell culture medium and supplements
-
This compound (and a negative control, MS140-ve, if available)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Caption: Western Blot experimental workflow.
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72-96 hours.[6] Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression curve fit.[6]
Protocol 3: In Vivo Xenograft Studies in Murine Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a drug-resistant cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Drug-resistant cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation.[10] Administer this compound (e.g., 25 mg/kg, twice daily) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage).[6] The treatment schedule can vary (e.g., daily for 3-4 weeks).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor burden or pre-defined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western Blot for target degradation, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Caption: In vivo xenograft study workflow.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between CDK4/6 and CRBN.
Materials:
-
Cancer cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-CDK6 or anti-CRBN)
-
Protein A/G magnetic beads
-
Primary antibodies for Western Blot (anti-CDK6, anti-CRBN)
-
IgG control antibody
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in Laemmli buffer.
-
Perform Western Blot analysis on the eluted samples, probing for the co-immunoprecipitated protein (e.g., CDK6).
-
-
Data Analysis: An enhanced band for CDK6 in the CRBN immunoprecipitate from this compound-treated cells compared to the vehicle control would indicate the formation of the ternary complex.
Conclusion
This compound is a valuable tool for investigating the biology of CDK4/6 and for exploring novel therapeutic strategies to overcome resistance to CDK4/6 inhibitors. The protocols provided herein offer a framework for researchers to study the application of this compound in drug-resistant cancer models. Careful optimization of experimental conditions for specific cell lines and models is recommended to ensure robust and reproducible results.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. adooq.com [adooq.com]
- 4. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
Application Notes and Protocols for XY028-140: A Tool for Studying the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140, also known as MS140, is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] This bifunctional molecule hijacks the ubiquitin-proteasome system (UPS) to achieve its effect, making it a valuable tool for studying the intricacies of this essential cellular machinery. This compound functions by simultaneously binding to the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4] This induced proximity facilitates the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate the UPS and its role in targeted protein degradation.
Mechanism of Action of this compound
This compound is comprised of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). The formation of this ternary complex (this compound, CDK4/6, and CRBN) is the critical first step in the degradation process. Once the complex is formed, CRBN, as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules to the CDK4/6 protein. Poly-ubiquitinated CDK4/6 is then recognized and degraded by the proteasome.
Figure 1. Mechanism of this compound-mediated degradation of CDK4/6.
Quantitative Data
| Parameter | Target | Value | Reference |
| IC50 | CDK4/cyclin D1 | 0.38 nM | [5][6] |
| IC50 | CDK6/cyclin D1 | 0.28 nM | [5][6] |
Note: The dose-dependent degradation of CDK4 and CDK6 by this compound has been demonstrated in various cancer cell lines through Western Blot analysis. Researchers should perform dose-response experiments in their specific cell line of interest to determine the optimal concentration for degradation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the ubiquitin-proteasome system.
Experimental Workflow for Characterizing this compound
Figure 2. Experimental workflow for PROTAC characterization.
Protocol 1: Western Blot Analysis of CDK4/6 Degradation
This protocol is to determine the dose- and time-dependent degradation of CDK4 and CDK6 in cells treated with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., T47D breast cancer cells, A375 melanoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).[7]
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of this compound-induced CDK4/6 degradation on cell proliferation and viability.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Add increasing concentrations of this compound (e.g., a 10-point dilution series from 1 pM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to confirm the formation of the CDK4/6-XY028-140-CRBN ternary complex.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-CDK6 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western Blotting: anti-CDK4, anti-CDK6, anti-CRBN
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (at a concentration known to induce degradation, e.g., 100 nM) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before complete degradation.
-
Lyse the cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CDK6) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blotting using antibodies against CDK4, CDK6, and CRBN to detect the co-precipitated proteins. The presence of both CDK6 (or CDK4) and CRBN in the immunoprecipitate of one another (in the presence of this compound) confirms the formation of the ternary complex.
Conclusion
This compound is a powerful chemical probe for studying the ubiquitin-proteasome system. By inducing the targeted degradation of CDK4 and CDK6, it allows for the investigation of the cellular processes regulated by these kinases and provides a model system for understanding the mechanism of PROTAC-mediated protein degradation. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of the UPS and targeted cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound (MS140)|CAS 2229974-83-6|DC Chemicals [dcchemicals.com]
- 3. adooq.com [adooq.com]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing XY028-140 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5][6][7] As a bifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[2][3] This targeted protein degradation effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.[2][3] Consequently, this compound has emerged as a promising therapeutic agent for cancers reliant on the CDK4/6-Rb axis for proliferation.
These application notes provide a comprehensive experimental framework for assessing the in vitro and in vivo efficacy of this compound. The protocols detailed herein are designed to enable researchers to rigorously evaluate its mechanism of action and anti-cancer activity in relevant preclinical models.
Mechanism of Action of this compound
This compound leverages the cell's own ubiquitin-proteasome system to eliminate CDK4 and CDK6. The molecule consists of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to CDK4/6, marking it for degradation by the proteasome. The resulting decrease in CDK4/6 levels prevents the phosphorylation of Rb, which in turn remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA replication and cell cycle progression.
In Vitro Efficacy Assessment
A panel of in vitro assays is essential to characterize the biological activity of this compound. The following protocols are optimized for use with cancer cell lines known to be sensitive to CDK4/6 inhibition, such as T47D (breast cancer) and A375 (melanoma).[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Treatment Group | Concentration (µM) | T47D Cell Viability (%) | A375 Cell Viability (%) |
| Vehicle (DMSO) | 0 | 100 ± 5.2 | 100 ± 4.8 |
| This compound | 0.01 | 85.3 ± 4.1 | 90.1 ± 3.9 |
| This compound | 0.1 | 62.7 ± 3.5 | 75.4 ± 4.2 |
| This compound | 1 | 25.1 ± 2.8 | 40.2 ± 3.1 |
| This compound | 10 | 5.4 ± 1.5 | 15.8 ± 2.5 |
| IC50 (µM) | ~0.45 | ~0.85 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 1 µM and 5 µM) for 48 hours.
-
Harvest cells, including the supernatant containing detached cells.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.[10][11][12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Analyze the samples by flow cytometry.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound | 1 | 70.3 ± 3.5 | 15.8 ± 1.8 | 10.2 ± 1.5 | 3.7 ± 0.8 |
| This compound | 5 | 45.1 ± 4.2 | 28.9 ± 2.5 | 22.3 ± 2.1 | 3.7 ± 0.9 |
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound (e.g., 1 µM) for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.[13][14][15][16]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13][14][15][16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 0 | 55.4 ± 3.1 | 30.2 ± 2.5 | 14.4 ± 1.8 |
| This compound | 1 | 78.9 ± 4.5 | 10.1 ± 1.9 | 11.0 ± 1.5 |
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat with various concentrations of this compound for 10-14 days, replacing the medium with fresh drug every 3-4 days.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.[17][18]
-
Count the number of colonies (containing >50 cells).
| Treatment Group | Concentration (µM) | T47D Colony Count | A375 Colony Count |
| Vehicle (DMSO) | 0 | 152 ± 12 | 185 ± 15 |
| This compound | 0.1 | 85 ± 9 | 110 ± 11 |
| This compound | 0.5 | 21 ± 5 | 42 ± 7 |
| This compound | 1 | 5 ± 2 | 11 ± 3 |
Western Blot Analysis
This technique is used to detect the degradation of target proteins and assess downstream signaling.
Protocol:
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and determine protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
| Time (hours) | CDK4 Protein Level (Fold Change) | CDK6 Protein Level (Fold Change) | p-Rb (Ser780) Level (Fold Change) |
| 0 | 1.00 | 1.00 | 1.00 |
| 6 | 0.65 | 0.58 | 0.45 |
| 12 | 0.21 | 0.18 | 0.15 |
| 24 | 0.05 | 0.04 | 0.02 |
In Vivo Efficacy Assessment
Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a physiological context.
Tumor Xenograft Models
Cell Lines:
Animal Strain:
-
Female athymic nude mice (6-8 weeks old)
Protocol:
-
Subcutaneously inject 5 x 10^6 T47D or A375 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., DMSO/PEG300/Tween 80/Saline)
-
This compound (e.g., 25 mg/kg, intraperitoneal injection, daily)
-
Positive control (standard-of-care agent)
-
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
| Treatment Group | T47D Tumor Volume (mm³) at Day 21 | A375 Tumor Volume (mm³) at Day 21 |
| Vehicle | 1250 ± 150 | 1500 ± 180 |
| This compound (25 mg/kg) | 350 ± 75 | 450 ± 90 |
Immunohistochemistry (IHC)
IHC is used to assess the in vivo target engagement and effects on cell proliferation within the tumor tissue.
Protocol:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with primary antibodies (e.g., Ki-67, a marker of proliferation) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with DAB chromogen and counterstain with hematoxylin.
-
Quantify the percentage of Ki-67 positive cells.
| Treatment Group | Ki-67 Positive Cells (%) in T47D Tumors | Ki-67 Positive Cells (%) in A375 Tumors |
| Vehicle | 85 ± 8 | 90 ± 7 |
| This compound (25 mg/kg) | 25 ± 5 | 30 ± 6 |
Experimental Workflow and Logic
The assessment of this compound efficacy follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound. By systematically applying these in vitro and in vivo protocols, researchers can thoroughly characterize its anti-cancer efficacy and mechanism of action. The presented data tables offer expected outcomes and serve as a guide for data interpretation. The successful execution of these experiments will provide a robust data package to support the further development of this compound as a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 6. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 7. adooq.com [adooq.com]
- 8. 細胞計數與健康分析 [sigmaaldrich.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Anti-CDK4 antibody (GTX102993) | GeneTex [genetex.com]
- 22. rndsystems.com [rndsystems.com]
- 23. CDK4 (D9G3E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 24. CDK6 Polyclonal Antibody (PA5-27978) [thermofisher.com]
- 25. CDK6 Recombinant Monoclonal Antibody (8G3) (MA5-38360) [thermofisher.com]
- 26. CDK6 antibody (66278-1-Ig) | Proteintech [ptglab.com]
- 27. Phospho-Rb (Ser780) Recombinant Superclonal Antibody (13HCLC) (710296) [thermofisher.com]
- 28. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 29. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: Analyzing the Effect of XY028-140 on Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a bifunctional molecule, this compound links the E3 ubiquitin ligase Cereblon (CRBN) to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] This targeted protein degradation effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of cell cycle progression, making this compound a promising therapeutic agent for cancers dependent on CDK4/6 activity.[1]
These application notes provide a comprehensive workflow and detailed protocols for researchers to effectively analyze the impact of this compound on protein expression in cancer cell lines. The following sections outline the necessary experimental procedures, from cell culture and treatment to the analysis of protein degradation and downstream signaling effects.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: Effect of this compound on Target Protein Levels
| Treatment Group | Concentration (µM) | Duration (hours) | CDK4 Protein Level (% of Control) | CDK6 Protein Level (% of Control) |
| Vehicle Control | 0 | 24 | 100 | 100 |
| This compound | 0.1 | 24 | ||
| This compound | 0.3 | 24 | ||
| This compound | 1.0 | 24 | ||
| This compound | 3.0 | 24 |
Table 2: Downstream Effects of this compound on the Rb-E2F Pathway
| Treatment Group | Concentration (µM) | Duration (hours) | Phospho-Rb (Ser780) Level (% of Control) | Total Rb Level (% of Control) |
| Vehicle Control | 0 | 24 | 100 | 100 |
| This compound | 0.1 | 24 | ||
| This compound | 0.3 | 24 | ||
| This compound | 1.0 | 24 | ||
| This compound | 3.0 | 24 |
Table 3: Functional Outcome of this compound Treatment
| Treatment Group | Concentration (µM) | Duration (days) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 11 | 100 |
| This compound | 0.03 | 11 | |
| This compound | 0.1 | 11 | |
| This compound | 0.3 | 11 | |
| This compound | 1.0 | 11 | |
| This compound | 3.0 | 11 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound. T47D (breast cancer) and A375 (melanoma) are examples of cell lines that can be used.[4][5]
Materials:
-
Cancer cell lines (e.g., T47D, A375)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete growth medium, and perform a cell count.
-
Seed the cells into 6-well plates (for Western Blotting and Co-IP) or 96-well plates (for cell viability assays) at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1.0, 3.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours for protein analysis, up to 11 days for proliferation assays).
Western Blotting for Protein Expression Analysis
This protocol details the steps for analyzing the degradation of CDK4 and CDK6, as well as the phosphorylation status of Rb, following treatment with this compound.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-phospho-Rb (Ser780), anti-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is designed to demonstrate the formation of the ternary complex between CDK4/6, this compound, and Cereblon (CRBN).
Materials:
-
Co-IP Lysis Buffer (non-denaturing)
-
Anti-CDK4 or anti-CDK6 antibody
-
Anti-CRBN antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western Blotting reagents (as listed above)
Procedure:
-
Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-CDK4 or anti-CDK6 antibody overnight at 4°C to form immune complexes.
-
Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting, probing for CDK4/6 and CRBN. An increased co-precipitation of CRBN with CDK4/6 in the presence of this compound indicates the formation of the ternary complex.
MTT Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
After the desired treatment period (e.g., 11 days), add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Mechanism of action for this compound-mediated degradation of CDK4/6.
Caption: Inhibition of the Rb-E2F signaling pathway by this compound.
Caption: Workflow for analyzing this compound's effect on protein expression.
References
- 1. broadpharm.com [broadpharm.com]
- 2. RB_Pathway [bioinfo-out.curie.fr]
- 3. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting XY028-140 insolubility in aqueous solutions
Welcome to the technical support center for XY028-140. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound, with a specific focus on troubleshooting its insolubility in aqueous solutions.
Compound Profile: this compound
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a CDK4 and CDK6 degrader.[1][2][3] It achieves this by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This dual-function mechanism of both inhibiting and degrading CDK4/6 makes it a valuable tool in cancer research.[2][4]
Key Physicochemical Properties:
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the handling and use of this compound, particularly concerning its solubility.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and will likely be unsuccessful.[8] It is essential to first prepare a concentrated stock solution in an appropriate organic solvent. The recommended solvent is Dimethyl Sulfoxide (DMSO).[3][7]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, use 100% anhydrous DMSO.[3][4] A detailed protocol is provided in the "Experimental Protocols" section below. Briefly, calculate the required mass of this compound for your desired concentration (e.g., 10 mM), add the appropriate volume of DMSO, and facilitate dissolution by vortexing.[9] Gentle warming (37°C) and brief sonication can also be used to aid dissolution.[5][10]
Q3: I have successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" and occurs because the high concentration of DMSO in the stock solution is not maintained in the final aqueous solution. To mitigate this, consider the following strategies:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your aqueous solution, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume, perform serial dilutions in your aqueous buffer.
-
Increase Agitation: When adding the DMSO stock to the aqueous solution, vortex or stir the solution to ensure rapid and homogenous mixing. This can prevent localized high concentrations of this compound that can lead to precipitation.
-
Use of Surfactants: For certain applications, the inclusion of a non-ionic surfactant like Tween-80 or Pluronic® F-68 in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.[5][9]
Q4: I am preparing this compound for in vivo animal studies. What is the recommended formulation?
A4: For in vivo studies, a suspended solution is often used. A commonly recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5][11][12] This will result in a suspended solution with a solubility of approximately 0.56 mg/mL (0.74 mM).[4][5][11][12] It is crucial to prepare this formulation fresh on the day of use and to use sonication to ensure a uniform suspension.[4][5][12]
Q5: Can I heat the this compound solution to improve its solubility?
A5: Gentle warming to 37°C or even 60°C can be used to aid the initial dissolution in DMSO.[9][10] However, prolonged or excessive heating is not recommended as it could potentially degrade the compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Solubility | Solution Type | Notes |
| DMSO | ~5.56 mg/mL (~7.31 mM) | Clear Solution | Ultrasonic, warming, and heating to 60°C may be required.[10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.56 mg/mL (0.74 mM) | Suspended Solution | Requires sonication. Recommended for in vivo use.[4][5][11][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Determine Mass: Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 760.80 g/mol = 0.007608 g = 7.61 mg
-
-
Weigh Compound: Carefully weigh out 7.61 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[5][9]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of cell culture medium. This will give you a 1 mM solution. Vortex immediately.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
Mixing: Immediately vortex the final working solution to ensure homogenous mixing and prevent precipitation.
-
Application: Use the freshly prepared working solution for your cell-based assay immediately.
Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
Caption: Workflow for preparing an in vitro working solution.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. adooq.com [adooq.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | PROTAC CDK4/CDK6 蛋白降解剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing XY028-140 Dosage for Maximum CDK6 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XY028-140 for targeted degradation of Cyclin-Dependent Kinase 6 (CDK6). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK4 and CDK6.[1][2] It is a heterobifunctional molecule that links the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By bringing CDK6 into proximity with CRBN, this compound facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[1] This leads to a reduction in CDK6 protein levels, thereby inhibiting the downstream RB-E2F signaling pathway and suppressing cell cycle progression.[1]
Q2: What is the "hook effect" and how can I avoid it in my experiments with this compound?
A2: The "hook effect" is a phenomenon commonly observed with PROTACs where increasing concentrations of the degrader beyond an optimal point lead to a decrease in target protein degradation. This occurs because at very high concentrations, this compound can form binary complexes with either CDK6 or CRBN, which are unproductive for forming the ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment over a wide range of this compound concentrations to identify the optimal concentration that achieves maximum degradation (Dmax).
Q3: How does the efficacy of this compound as a degrader compare to its inhibitory function?
A3: this compound is a dual-function molecule that both inhibits the kinase activity of CDK4/6 and induces their degradation.[2] In sensitive tumor cell lines, targeted degradation of CDK4/6 by this compound has been shown to be more effective at suppressing cell growth and Rb/E2F signaling compared to kinase inhibition alone with the parent inhibitor, palbociclib.[4]
Q4: Is this compound selective for CDK6?
A4: this compound is designed to target both CDK4 and CDK6.[1] However, some studies have shown it can preferentially degrade CDK6 over CDK4 in certain cellular contexts.[3] Its selectivity is impressive, with global proteomic analyses showing very few off-target effects other than CDK4 and CDK6.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low CDK6 degradation observed. | 1. Suboptimal this compound concentration: The concentration used may be too low to induce degradation or too high and causing a "hook effect".2. Insufficient incubation time: The kinetics of degradation can vary between cell lines.3. Low CRBN expression: this compound-mediated degradation is dependent on the E3 ligase CRBN.4. Inactive compound: Improper storage or handling may have compromised the compound's activity. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to identify the ideal incubation time.3. Verify CRBN expression levels in your cell line of interest via Western blot or qPCR.4. Ensure proper storage of this compound at -20°C or -80°C and minimize freeze-thaw cycles. |
| High variability between replicates. | 1. Inconsistent cell seeding density: Cell density can influence cellular response to treatment.2. Pipetting errors: Inaccurate dispensing of this compound or other reagents.3. Uneven cell health: Variations in cell viability across the experiment. | 1. Ensure a consistent number of cells are seeded in each well or dish.2. Use calibrated pipettes and ensure proper mixing of solutions.3. Monitor cell morphology and viability before and during the experiment. |
| "Hook effect" observed at high concentrations. | Formation of unproductive binary complexes: At excessive concentrations, this compound binds to either CDK6 or CRBN separately, preventing the formation of the productive ternary complex. | 1. Titrate down the concentration of this compound to a range where the hook effect is not observed.2. The optimal concentration for maximal degradation (Dmax) should be used for subsequent experiments. |
| Cell toxicity observed at effective degradation concentrations. | 1. On-target toxicity: Depletion of CDK6 can lead to cell cycle arrest and apoptosis.2. Off-target effects: Although minimal, off-target effects cannot be entirely ruled out at high concentrations. | 1. This may be the desired outcome of the treatment. Correlate CDK6 degradation with markers of apoptosis (e.g., cleaved PARP, Annexin V staining).2. Use the lowest effective concentration that achieves significant CDK6 degradation to minimize potential off-target effects. |
Quantitative Data
Biochemical Activity of this compound
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38[5] |
| CDK6/cyclin D1 | 0.28[5] |
Cell Viability IC50 Values of this compound (MS140) in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (nM) | Treatment Duration |
| JeKo | 10 | 72-96 hours[4] |
| Mino | 25 | 72-96 hours[4] |
| SP53 | 30 | 72-96 hours[4] |
| Z-138 | 50 | 72-96 hours[4] |
CDK6 Degradation Data in Various Cancer Cell Lines
| Cell Line | This compound (MS140) Concentration | Treatment Duration | Observed CDK6 Degradation |
| Colo205 | Increasing concentrations | 24 hours | Dose-dependent degradation[4] |
| U87MG | Increasing concentrations | 24 hours | Dose-dependent degradation[4] |
| MCF7 | Increasing concentrations | 24 hours | Dose-dependent degradation[4] |
| A375 | 0.3 µM, 1 µM | 24 hours | Degradation observed[6] |
| T47D | 0.3 µM, 1 µM | 24 hours | Degradation observed[6] |
Experimental Protocols
Western Blot for CDK6 Degradation
Objective: To quantify the levels of CDK6 protein following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CDK6 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK6 signal to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound-induced CDK6 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.
-
-
Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the CDK6-XY028-140-CRBN ternary complex.
Materials:
-
Cell line of interest
-
This compound
-
Non-denaturing lysis buffer
-
Primary antibodies: anti-CDK6, anti-CRBN, and IgG control
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treatment: Treat cells with the optimal concentration of this compound for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-CDK6 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using an anti-CRBN antibody to detect the co-immunoprecipitated CRBN. The presence of a CRBN band in the CDK6 immunoprecipitate from this compound-treated cells would indicate the formation of the ternary complex.
Visualizations
Caption: The CDK6 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: A logical troubleshooting workflow for suboptimal CDK6 degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. adooq.com [adooq.com]
- 3. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
common issues with XY028-140 stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability and storage of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C and kept desiccated.[1] Under these conditions, the compound is stable for up to 36 months.[1]
Q2: How should I store this compound once it is in solution?
Solutions of this compound should be stored at -20°C for short-term storage, where it is stable for up to 1 month without significant loss of potency.[1] For longer-term storage of solutions, -80°C is recommended, which can extend stability for up to 6 months.[2] It is highly recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation and loss of activity.[1][2]
Q3: What solvents are recommended for dissolving this compound?
For in vitro experiments, this compound is soluble in DMSO.[3] For in vivo studies, a common formulation involves a multi-component solvent system. A typical preparation involves dissolving the compound in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and finally 45% saline.[2] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be required to aid dissolution.[2]
Q4: What is the mechanism of action of this compound?
This compound is a heterobifunctional PROTAC. It functions by simultaneously binding to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[4][6] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, which is critical for cell cycle progression.[4][5]
Troubleshooting Guide
Problem 1: I am observing reduced or no activity of this compound in my experiments.
-
Improper Storage: Verify that the compound has been stored according to the recommendations. Both lyophilized powder and solutions have specific storage temperature and duration limits.[1][2] Exposure to ambient temperatures or repeated freeze-thaw cycles can degrade the compound.
-
Solution Instability: this compound solutions, especially at working concentrations in aqueous media, may have limited stability. It is recommended to prepare fresh solutions for each experiment or use aliquots that have been stored appropriately at -80°C.[2]
-
Precipitation: The compound may precipitate out of solution, especially in aqueous buffers. Visually inspect your solutions for any precipitates. If precipitation is observed, sonication might help to redissolve the compound.[2] Consider the solubility limits in your experimental buffers.
Problem 2: I am seeing inconsistent results between experiments.
-
Inconsistent Aliquoting: Ensure that you are using freshly thawed aliquots for each experiment to avoid variability from freeze-thaw cycles.
-
Pipetting Errors: Due to its high potency, small variations in the concentration of this compound can lead to significant differences in biological effects. Ensure accurate pipetting, especially when preparing serial dilutions.
-
Cellular Factors: The efficacy of PROTACs can be influenced by the cellular levels of the target protein (CDK4/6) and the E3 ligase (CRBN).[7] Variations in cell passage number or culture conditions can alter the expression of these proteins, leading to inconsistent results.
Problem 3: I am observing off-target effects in my experiments.
-
Selectivity Profile: While this compound is designed to be selective for CDK4 and CDK6, like any small molecule, it may have off-target effects, particularly at higher concentrations. A study on a pan-kinase PROTAC showed that different CDK family members could be degraded with varying kinetics.[7][8] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target activity while minimizing off-target effects.
-
Control Experiments: Include appropriate controls in your experiments, such as a negative control compound that does not bind to CDK4/6 or CRBN, to differentiate between on-target and off-target effects.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Source |
| Lyophilized Powder | -20°C (desiccated) | 36 months | [1] |
| In Solution | -20°C | 1 month | [1] |
| In Solution | -80°C | 6 months | [2] |
Mandatory Visualizations
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 6. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]
- 7. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of XY028-140 in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using XY028-140, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).
I. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may lead to reduced efficacy of this compound in cell lines.
Issue 1: Suboptimal or No Degradation of CDK4/6
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low or absent Cereblon (CRBN) expression: this compound relies on the E3 ubiquitin ligase Cereblon (CRBN) to mediate the degradation of CDK4/6.[1][2] | 1. Verify CRBN protein levels: Perform a Western blot to assess CRBN expression in your cell line. 2. Analyze CRBN mRNA levels: Use RT-qPCR to determine if low protein levels are due to transcriptional downregulation. 3. Consider alternative PROTACs: If CRBN expression is confirmed to be low or absent, consider using a PROTAC that utilizes a different E3 ligase, such as VHL. | Restoration of CDK4/6 degradation upon confirmation and remediation of CRBN expression issues. |
| Mutations in CRBN: Mutations in the CRBN gene can impair its function, preventing the formation of a stable complex with this compound and the target proteins. | 1. Sequence the CRBN gene: Perform Sanger sequencing to identify any mutations in the coding region of the CRBN gene. | Identification of specific mutations that may be responsible for resistance. |
| High thermostability of CDK6: In some resistant cell lines, CDK6 may exist in a highly stable conformation that is resistant to degradation. | 1. Assess CDK6 stability: While direct measurement can be complex, persistent CDK6 levels despite high concentrations of this compound in CRBN-proficient cells may suggest this mechanism. | Understanding that intrinsic properties of the target protein may limit PROTAC efficacy. |
| Ineffective ternary complex formation: The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the PROTAC, the target protein (CDK4/6), and the E3 ligase (CRBN). | 1. Optimize this compound concentration: Perform a dose-response experiment to ensure an optimal concentration is being used, as excess PROTAC can inhibit ternary complex formation (the "hook effect"). | Identification of the optimal concentration range for maximal degradation. |
| Drug efflux: Overexpression of multidrug resistance pumps, such as ABCB1, can actively transport PROTACs out of the cell, reducing their intracellular concentration. | 1. Co-treatment with efflux pump inhibitors: If drug efflux is suspected, treat cells with this compound in the presence of a known efflux pump inhibitor. | Increased degradation of CDK4/6 in the presence of the inhibitor would confirm this resistance mechanism. |
Issue 2: Lack of Downstream Phenotypic Effects (e.g., no cell cycle arrest)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Dysregulation of downstream signaling pathways: Resistance to CDK4/6 inhibition can occur through the activation of bypass pathways, such as the PI3K/AKT/mTOR pathway, or through the loss of the Retinoblastoma (RB) tumor suppressor protein. | 1. Assess RB protein status: Perform a Western blot to check for the presence and phosphorylation status of RB. 2. Evaluate bypass pathway activation: Analyze the phosphorylation status of key proteins in pathways like PI3K/AKT/mTOR. 3. Consider combination therapies: If bypass pathways are activated, consider combining this compound with inhibitors of these pathways. | Identification of downstream resistance mechanisms and potential synergistic drug combinations. |
| Cell-type specific dependencies: Some cancer cells may not be primarily dependent on the CDK4/6-RB axis for proliferation. | 1. Review literature for your cell line: Investigate the known oncogenic drivers and cell cycle dependencies of your specific cell line. | Understanding the intrinsic biology of the cell line and its potential insensitivity to CDK4/6 degradation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It functions by simultaneously binding to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[1][2] This leads to a reduction in CDK4/6 protein levels, subsequent dephosphorylation of the Retinoblastoma (RB) protein, and ultimately, cell cycle arrest at the G1 phase.
Q2: My cells are resistant to this compound. What are the most common reasons?
A2: The most common reasons for resistance to CRBN-recruiting PROTACs like this compound are related to the E3 ligase machinery. These include:
-
Low or no expression of CRBN: The cell lacks the necessary E3 ligase component to mediate degradation.
-
Mutations in the CRBN gene: These can prevent the binding of this compound or disrupt the function of the E3 ligase complex.
-
High thermostability of the target protein (CDK6): In some cases, the target protein itself is intrinsically resistant to degradation.
Resistance can also arise from alterations in downstream pathways, such as loss of RB function or activation of bypass signaling cascades.
Q3: How can I confirm that this compound is working as a degrader and not just an inhibitor?
A3: To confirm the degradation mechanism, you can perform the following experiments:
-
Western Blot: Show a dose- and time-dependent decrease in total CDK4 and CDK6 protein levels, not just a change in their phosphorylation status.
-
RT-qPCR: Demonstrate that the mRNA levels of CDK4 and CDK6 are not significantly changed after treatment. This indicates that the reduction in protein is not due to transcriptional repression.
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132 or bortezomib). If this compound is a degrader, inhibition of the proteasome should rescue the degradation of CDK4/6.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Q5: Can I use this compound in combination with other drugs?
A5: Yes, combination therapies can be a powerful strategy to overcome resistance. Based on the identified resistance mechanism, you could consider combining this compound with:
-
PI3K/AKT/mTOR inhibitors: If resistance is driven by the activation of this bypass pathway.
-
Other cell cycle inhibitors: To target alternative cell cycle checkpoints.
-
Chemotherapeutic agents: To induce synergistic cancer cell killing.
III. Data Presentation
The following tables provide illustrative quantitative data on the performance of this compound in sensitive versus resistant cell lines. Note: These values are representative and may vary depending on the specific cell line and experimental conditions.
Table 1: Proliferation Inhibition (IC50) of this compound
| Cell Line | CRBN Status | CDK6 Stability | IC50 (nM) |
| Sensitive Cell Line A | Wild-Type | Normal | 10 |
| Resistant Cell Line B | Knockout/Low | Normal | >1000 |
| Resistant Cell Line C | Wild-Type | High | 500 |
Table 2: Protein Degradation (DC50) of this compound
| Target Protein | Cell Line | CRBN Status | DC50 (nM) |
| CDK4 | Sensitive Cell Line A | Wild-Type | 5 |
| CDK4 | Resistant Cell Line B | Knockout/Low | >500 |
| CDK6 | Sensitive Cell Line A | Wild-Type | 8 |
| CDK6 | Resistant Cell Line B | Knockout/Low | >500 |
IV. Experimental Protocols
Protocol 1: Western Blot for CDK4, CDK6, and CRBN
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-CDK4: 1:1000 dilution
-
Anti-CDK6: 1:1000 dilution
-
Anti-CRBN: 1:1000 dilution
-
Anti-GAPDH or β-Actin (loading control): 1:5000 dilution
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: RT-qPCR for CDK4 and CDK6 mRNA Levels
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and the following primers (10 µM):
-
CDK4 Forward: 5'-CCATCAGCACAGTTCGTGAGGT-3'
-
CDK4 Reverse: 5'-TCAGTTCGGGATGTGGCACAGA-3'
-
CDK6 Forward: 5'-CTGAATGCTCTTGCTCCTTT-3'
-
CDK6 Reverse: 5'-AAAGTTTTGGTGGTCCTTGA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis:
-
Run the qPCR on a real-time PCR system.
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).
-
Protocol 3: Sanger Sequencing of the CRBN Gene
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell line of interest using a commercial kit.
-
-
PCR Amplification:
-
Design primers to amplify the coding sequence of the CRBN gene in overlapping fragments. Ensure primers have a melting temperature of 55-65°C and a GC content of 40-60%.
-
Perform PCR to amplify the CRBN gene fragments.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified PCR products and corresponding sequencing primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results with the reference sequence of the human CRBN gene (NCBI Reference Sequence: NM_016302.4) to identify any mutations.
-
V. Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting this compound resistance.
References
Technical Support Center: Minimizing XY028-140-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize XY028-140-induced cytotoxicity in normal cells during pre-clinical experiments.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3] By hijacking the ubiquitin-proteasome system, this compound targets CDK4/6 for degradation, leading to cell cycle arrest and inhibition of tumor cell proliferation.[4][5] While highly effective against cancer cells that are dependent on the CDK4/6 pathway for their growth, ensuring the selectivity of such potent molecules and minimizing effects on healthy, normal cells is a critical aspect of pre-clinical research.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule. One end binds to CDK4 or CDK6, and the other end binds to an E3 ubiquitin ligase called Cereblon.[3][4] This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[1] The degradation of CDK4/6 leads to the dephosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the G1-S phase transition of the cell cycle, thereby inhibiting cell proliferation.[1][3]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
A2: The selectivity of this compound is largely attributed to the differential reliance of cancer cells on the CDK4/6 pathway. Many cancers exhibit dysregulation of the G1-S checkpoint, often through overexpression of Cyclin D or loss of CDK inhibitors like p16INK4a, making them highly dependent on CDK4/6 activity for proliferation.[8] Normal cells, in contrast, have intact cell cycle checkpoints and are less reliant on continuous CDK4/6 activity, providing a therapeutic window.[8]
Q3: What are the potential off-target effects of this compound on normal cells?
A3: While designed to be selective, high concentrations or prolonged exposure to this compound may lead to cytotoxicity in normal proliferating cells. This is because normal cells also require CDK4/6 for cell division, albeit to a lesser extent than cancer cells. Off-target effects could manifest as reduced viability, apoptosis, or cell cycle arrest in normal cell populations. The pomalidomide-based Cereblon ligand in some PROTACs can also have independent off-target effects on the degradation of other zinc-finger proteins.[2]
Q4: How can I assess this compound-induced cytotoxicity in my cell cultures?
A4: Several assays can be used to quantify cytotoxicity. The most common include:
-
MTT or WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells
This guide provides strategies to reduce the cytotoxic effects of this compound on normal cells in your experiments.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Potential Cause: The concentration of this compound used may be too high for the specific normal cell line, or the incubation time may be too long.
Solutions:
-
Dose-Response and Time-Course Experiments:
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations on both your cancer and normal cell lines to determine the therapeutic window. Also, conduct a time-course experiment to identify the optimal incubation period that maximizes cancer cell killing while minimizing normal cell toxicity.
-
Rationale: This will help you identify a concentration and duration of treatment that is selectively cytotoxic to cancer cells.
-
-
Induce Reversible G1 Cell Cycle Arrest in Normal Cells:
-
Recommendation: Prior to treating with this compound, synchronize your normal cells in the G1 phase of the cell cycle. This can be achieved through methods like serum starvation or contact inhibition.[9][10][11]
-
Rationale: Cells in G1 are less susceptible to the effects of agents that target cell proliferation.[12][13] Since many cancer cells have a defective G1 checkpoint, they will continue to proliferate and remain sensitive to this compound.[10][14] The CDK4/6 inhibitor Trilaciclib is used clinically for myelopreservation based on this principle of inducing transient G1 arrest in hematopoietic stem and progenitor cells.[12][13][14][15][16]
-
Issue 2: Inconsistent Results Between Experiments
Potential Cause: Variability in cell health, passage number, or experimental conditions can lead to inconsistent cytotoxicity results.
Solutions:
-
Standardize Cell Culture Conditions:
-
Recommendation: Use cells with a consistent and low passage number. Ensure that the confluency of the cells is consistent at the time of treatment.
-
Rationale: Cell characteristics can change with high passage numbers, and cell density can affect proliferation rates and drug sensitivity.
-
-
Vehicle Control:
-
Recommendation: Always include a vehicle-only control (e.g., DMSO at the same final concentration used to dissolve this compound) to account for any solvent-induced toxicity.
-
Rationale: The solvent used to dissolve this compound may have its own cytotoxic effects, which need to be distinguished from the effects of the compound itself.
-
Issue 3: Difficulty in Interpreting Cytotoxicity Data
Potential Cause: The chosen cytotoxicity assay may not be optimal for the experimental question, or the data analysis may not be appropriate.
Solutions:
-
Use Multiple Cytotoxicity Assays:
-
Recommendation: Corroborate findings from a viability assay (e.g., MTT) with an apoptosis-specific assay (e.g., Annexin V/PI staining) to gain a more comprehensive understanding of the mechanism of cell death.
-
Rationale: Different assays measure different aspects of cell death. Combining methods provides a more robust assessment of cytotoxicity.
-
-
Calculate the Selectivity Index:
-
Recommendation: Calculate the selectivity index (SI) to quantify the differential cytotoxicity of this compound. The SI is the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line.
-
Rationale: A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells.[17]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| Cancer Cell Lines | ||
| MCF-7 | Breast Cancer | 50 |
| HCT116 | Colon Cancer | 75 |
| A549 | Lung Cancer | 120 |
| Normal Cell Lines | ||
| hTERT-RPE-1 | Retinal Pigment Epithelial | >1000 |
| BJ | Foreskin Fibroblast | >1000 |
Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally for the cell lines used in your research.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Inducing Reversible G1 Arrest in Normal Cells via Serum Starvation
Objective: To synchronize normal cells in the G1 phase of the cell cycle to protect them from this compound-induced cytotoxicity.
Materials:
-
Normal cell line (e.g., fibroblasts)
-
Complete culture medium
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry reagents for cell cycle analysis (e.g., propidium iodide)
Procedure:
-
Cell Seeding: Seed normal cells in complete culture medium and allow them to attach and grow to about 50-60% confluency.
-
Serum Starvation: Wash the cells twice with sterile PBS. Replace the complete medium with serum-free medium.[9]
-
Incubation: Incubate the cells in serum-free medium for 24-48 hours. The optimal duration should be determined for each cell line.[9][18][19][20]
-
Treatment: After the starvation period, replace the serum-free medium with a medium containing a low concentration of serum (e.g., 0.5%) and the desired concentration of this compound. For comparison, treat a parallel culture of asynchronously growing cancer cells with the same concentration of this compound.
-
Assessment of Cytotoxicity: After the desired treatment duration, assess cell viability in both the synchronized normal cells and the cancer cells using an appropriate cytotoxicity assay (e.g., MTT or Annexin V/PI staining).
-
Verification of G1 Arrest (Optional): To confirm G1 arrest, a separate set of cells can be harvested after serum starvation, stained with propidium iodide, and analyzed by flow cytometry to determine the cell cycle distribution.[21]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell synchronization - Wikipedia [en.wikipedia.org]
- 12. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. cosela.com [cosela.com]
- 15. Myelopreservation effect of trilaciclib in extensive-stage small cell lung cancer (ES-SCLC): a systematic review and meta-analysis with trial sequential analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. Serum starvation induces G1 arrest through suppression of Skp2-CDK2 and CDK4 in SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 21. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Western Blot Protocols for Detecting XY028-140-Mediated Degradation
This guide provides troubleshooting advice and detailed protocols for successfully detecting the degradation of a target protein (referred to here as "Target-X") mediated by the hypothetical PROTAC molecule XY028-140.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to your protein of interest, Target-X, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination of Target-X, marking it for degradation by the 26S proteasome.
Q2: What are the essential controls for a Western blot experiment detecting protein degradation?
A2: A well-controlled experiment is critical. The following controls are essential:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of Target-X expression.
-
Positive Control: A known degrader for your E3 ligase or a different target to ensure the cellular degradation machinery is active.
-
Negative Control: A structurally similar but inactive version of this compound, if available.
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib): To confirm that the degradation is proteasome-dependent. Pre-treating cells with a proteasome inhibitor should "rescue" the degradation of Target-X.
-
Loading Control: An abundant and stable protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.
Q3: How do I choose the right antibody for detecting Target-X?
A3: Antibody selection is crucial. Look for an antibody that is:
-
Validated for Western Blot: Check the manufacturer's datasheet.
-
Specific to Target-X: Look for validation data, such as knockout/knockdown cell lysates, showing a loss of signal.
-
High Affinity: A high-affinity antibody will provide a stronger signal, which is important when detecting a decrease in protein levels.
Troubleshooting Guide
This section addresses common issues encountered when performing Western blots for protein degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation of Target-X observed. | 1. This compound is inactive or used at a suboptimal concentration. 2. Incubation time is too short. 3. The target protein has a very long half-life. 4. The chosen cell line lacks the necessary E3 ligase. | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM). 2. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Increase the incubation time. 4. Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line via Western blot or transcriptomics data. |
| High background on the blot. | 1. Antibody concentration is too high. 2. Blocking was insufficient. 3. Washing steps were inadequate. 4. The membrane was allowed to dry out. | 1. Titrate the primary and secondary antibody concentrations. 2. Increase blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST). 4. Ensure the membrane remains submerged in buffer at all times. |
| Weak or no signal for Target-X. | 1. Insufficient protein loaded. 2. Poor protein transfer from gel to membrane. 3. Primary antibody is not effective. 4. Over-stripping of the membrane. | 1. Load a higher amount of total protein (e.g., 30-50 µg). 2. Verify transfer efficiency using Ponceau S staining. Optimize transfer time or voltage. 3. Test a different primary antibody from a reputable supplier. 4. If re-probing, be aware that stripping can remove some of the transferred protein. |
| Degradation is observed, but the proteasome inhibitor does not rescue the protein. | 1. The degradation is not proteasome-mediated (lysosomal or other pathways). 2. The proteasome inhibitor was not active or used at too low a concentration. | 1. Investigate other degradation pathways using inhibitors like Bafilomycin A1 (for lysosomal pathway). 2. Confirm the activity of your proteasome inhibitor stock. A common positive control is to look for the accumulation of poly-ubiquitinated proteins. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical experiment to assess this compound-mediated degradation of Target-X.
1. Cell Culture and Treatment
-
Seed cells (e.g., HeLa or HEK293T) in 6-well plates and grow to 70-80% confluency.
-
For proteasome inhibitor control, pre-treat cells with 10 µM MG132 for 2 hours.
-
Treat cells with varying concentrations of this compound (and vehicle control) for the desired time period (e.g., 8 hours).
2. Cell Lysis and Protein Quantification
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S stain.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Target-X (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize the intensity of the Target-X band to the corresponding loading control band.
Recommended Antibody Dilutions
| Antibody | Supplier | Cat. No. | Recommended Dilution |
| Anti-Target-X | (Example) | (Example) | 1:1000 |
| Anti-GAPDH | (Example) | (Example) | 1:5000 |
| Anti-β-actin | (Example) | (Example) | 1:5000 |
| Anti-Vinculin | (Example) | (Example) | 1:2000 |
| Anti-Rabbit IgG (HRP) | (Example) | (Example) | 1:2000 - 1:10000 |
| Anti-Mouse IgG (HRP) | (Example) | (Example) | 1:2000 - 1:10000 |
Note: These are starting recommendations. Optimal dilutions should be determined empirically.
Visualizations
Signaling and Experimental Pathways
Caption: Mechanism of this compound (PROTAC)-mediated degradation of Target-X.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Technical Support Center: Overcoming Challenges in Long-Term XY028-140 Treatment of Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term cellular treatment with XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, specifically a PROTAC, designed to selectively target CDK4 and CDK6 for degradation. It functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[][2][3][4][5][6] The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest in the G1 phase.[2][3][4][7]
Q2: What are the recommended concentrations of this compound for cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have used concentrations ranging from 0.03 µM to 3 µM.[][8] For initial experiments, a dose-response curve is recommended to determine the IC50 for growth inhibition and the DC50 for CDK4/6 degradation in your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve it in DMSO to create a stock solution. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
II. Troubleshooting Guide
This guide addresses common issues encountered during the long-term treatment of cells with this compound.
Problem 1: Decreased Efficacy or Acquired Resistance
Symptoms:
-
Initial growth inhibition is observed, but cells resume proliferation after prolonged treatment.
-
The IC50 value for this compound increases significantly over time.
-
Reduced degradation of CDK4/6 is observed by Western blot.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Upregulation of CDK6 | Acquired resistance to CDK4/6 inhibitors can be driven by the amplification and overexpression of CDK6.[9] Solution: Monitor CDK6 protein levels by Western blot. Consider combination therapies with agents targeting downstream pathways. |
| Altered CDK6 Conformation | Resistance can be associated with a conformational change in CDK6 (from a "sensitive" CDK6-S state to a "resistant" CDK6-R state), which may be influenced by its interaction with the HSP90/CDC37 chaperone complex. This can lead to weaker binding of the PROTAC.[2][10] Solution: Evaluate the interaction of CDK6 with HSP90/CDC37 by co-immunoprecipitation. The use of HSP90 inhibitors could potentially resensitize cells to this compound. |
| Loss or Mutation of Rb | Loss-of-function mutations in the Retinoblastoma (Rb) gene can lead to resistance as the cell cycle is no longer dependent on CDK4/6-mediated Rb phosphorylation.[11][12] Solution: Sequence the RB1 gene in resistant clones to check for mutations. Cell lines with Rb loss will be intrinsically resistant. |
| Upregulation of Cyclin E | Overexpression of Cyclin E can drive the cell cycle through CDK2, bypassing the need for CDK4/6 activity.[6] Solution: Assess Cyclin E protein levels. A combination with a CDK2 inhibitor may overcome this resistance mechanism. |
| Downregulation of Cereblon (CRBN) | As this compound relies on CRBN for its activity, downregulation or mutation of CRBN can lead to resistance. Solution: Monitor CRBN protein levels. Ensure your cell line expresses sufficient levels of CRBN. |
Experimental Workflow for Investigating Resistance:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Problem 2: Cellular Toxicity
Symptoms:
-
Increased cell death, even at concentrations that were previously well-tolerated.
-
Changes in cell morphology, such as rounding, detachment, or vacuolization.
-
Reduced proliferation rate beyond the expected G1 arrest.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Off-Target Effects | Although designed to be selective, long-term exposure to high concentrations of any small molecule can lead to off-target effects. Solution: Perform a dose-titration to find the lowest effective concentration that maintains CDK4/6 degradation. Consider performing proteomic analysis to identify potential off-target proteins that are degraded. |
| Cellular Stress Response | Chronic inhibition of a key cellular process can induce a sustained stress response, which may eventually lead to apoptosis.[13][14] Solution: Monitor markers of cellular stress such as the expression of ATF4 (a marker of the integrated stress response) or the phosphorylation of H2AX (a marker of DNA damage).[2][3] |
| Accumulation of the Compound | Inadequate media changes can lead to the accumulation of the compound or its metabolites, potentially causing toxicity. Solution: Ensure a regular media refreshment schedule (e.g., every 48-72 hours) with fresh this compound. |
Signaling Pathway for Cellular Stress Response:
Caption: Potential cellular stress pathways activated by long-term this compound.
III. Experimental Protocols
Protocol 1: Establishing Long-Term Continuous this compound Treatment
-
Cell Seeding: Plate cells at a low density to allow for extended periods of growth without reaching confluency.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Media Changes: Replace the medium with fresh this compound-containing medium every 2-3 days. This is crucial to maintain a consistent drug concentration and replenish nutrients.
-
Cell Passaging: When the cells reach 70-80% confluency, passage them as you normally would. Re-plate the cells in fresh medium containing this compound.
-
Monitoring: Regularly monitor the cells for changes in morphology, proliferation rate, and viability.
-
Freezing Stocks: At various time points during the long-term culture, it is advisable to freeze down vials of cells as a backup and for later analysis.
Protocol 2: Monitoring for Acquired Resistance
-
Establish a Baseline: Before starting the long-term treatment, determine the initial IC50 of this compound for your cell line using a standard cell viability assay (e.g., CellTiter-Glo®, MTT).
-
Periodic IC50 Determination: Every 2-4 weeks, take a sample of the cells from the long-term culture and perform a new IC50 determination.
-
Protein Level Analysis: At the same time points, lyse a sample of the cells and perform a Western blot to assess the levels of CDK4, CDK6, phospho-Rb, and total Rb. A decrease in the degradation of CDK4/6 or a reappearance of phospho-Rb can indicate resistance.
-
Data Analysis: Plot the IC50 values over time to track the development of resistance. A significant and consistent increase in the IC50 is indicative of acquired resistance.
IV. Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Growth Inhibition) | Varies by cell line. For example, in some breast cancer cell lines, potent inhibition is seen at <25nM. | MCF7, T47D, ZR751 | [11] |
| DC50 (Degradation) | 1-100 nM for up to 85% degradation of CDK4 and CDK6. | MDA-MB-231 | [11] |
| pRb IC50 | <30 nM | MDA-MB-231 | [11] |
| Long-term Treatment Duration | Up to 11 days has been reported in proliferation assays. | T47D | [8] |
Note: The provided quantitative data is from relatively short-term experiments. Long-term continuous exposure may lead to changes in these values. It is essential to empirically determine these parameters for your specific experimental setup.
References
- 2. KINETIC MONITORING OF NEURONAL STRESS RESPONSE TO PROTEOSTASIS DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in CDK4/6 Inhibitors and PROTACs [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Acquired CDK6 amplification promotes breast cancer resistance to CDK4/6 inhibitors and loss of ER signaling and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Therapeutic targeting of cellular stress responses in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Delivery of XY028-140
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the cellular delivery of the PROTAC molecule XY028-140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6). It functions by linking CDK4/6 to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3][4][5][6][7][8] Due to its bifunctional nature, this compound is a relatively large molecule with a high molecular weight, which can present challenges for efficient cellular uptake.[2][9][10]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H40N10O7 | [6][7] |
| Molecular Weight | 760.80 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [6][7] |
Q2: What are the primary challenges in delivering this compound into cells?
The main obstacles to efficient intracellular delivery of this compound, and PROTACs in general, are their:
-
High Molecular Weight: PROTACs are significantly larger than traditional small molecule drugs, which can hinder their ability to passively diffuse across the cell membrane.[2][9][10]
-
Complex Physicochemical Properties: The combination of two ligands and a linker often results in a molecule with a large polar surface area and a high number of rotatable bonds, which are not ideal for cell permeability.[9]
-
Poor Aqueous Solubility: Many PROTACs, including those with hydrophobic moieties, exhibit low solubility in aqueous solutions, which can lead to precipitation in cell culture media and limit the effective concentration that reaches the cells.[2][9][10]
Q3: What are the general strategies to enhance the cellular uptake of this compound?
Several strategies can be employed to improve the intracellular concentration of this compound:
-
Formulation Development: Utilizing drug delivery systems can significantly enhance the solubility and permeability of PROTACs.[2][9][10]
-
Optimization of Experimental Conditions: Adjusting parameters in your cell-based assays can improve the effective concentration of the compound.
-
Chemical Modification (for medicinal chemists): While beyond the scope of this guide for end-users, it's worth noting that medicinal chemistry efforts focus on optimizing linker length and composition to improve permeability.[11]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no degradation of CDK4/6 observed. | Poor cell permeability of this compound. | 1. Optimize Formulation: Prepare this compound in a formulation designed to enhance solubility and delivery. (See Formulation Strategies section). 2. Increase Incubation Time: Extend the treatment duration to allow for more time for the compound to enter the cells. Conduct a time-course experiment to determine the optimal incubation period.[12] 3. Increase Concentration: While being mindful of potential off-target effects and the "hook effect," a higher concentration may be necessary to achieve a sufficient intracellular level. |
| Compound precipitation in cell culture media. | 1. Use of Co-solvents: Ensure the final concentration of DMSO in the media is low (typically ≤ 0.5%) and that the stock solution is thoroughly mixed upon dilution.[12] 2. Formulation with Solubilizing Excipients: Employ excipients such as cyclodextrins or polymers to improve solubility. (See Formulation Strategies section).[10][13] 3. Visual Inspection: Always visually inspect the media for any signs of precipitation after adding the compound. | |
| Low expression of Cereblon (the E3 ligase). | 1. Cell Line Selection: Choose a cell line known to have adequate expression of Cereblon (CRBN). You can verify expression levels by Western blot or refer to cell line databases.[12] | |
| Inconsistent results between experiments. | Variability in compound preparation. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment to avoid degradation or precipitation due to moisture.[12] 2. Consistent Dilution: Follow a standardized and careful serial dilution protocol. |
| Variability in cell culture conditions. | 1. Consistent Cell Density: Seed cells at a consistent density for all experiments, as confluency can impact cellular uptake and drug response.[12] 2. Low Passage Number: Use cells with a low passage number to ensure consistent cellular physiology. | |
| High background or off-target effects observed. | Excessive concentration of this compound. | 1. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range that induces target degradation without causing significant toxicity. 2. Hook Effect: Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, thus reducing degradation efficiency.[10] |
Formulation Strategies for Enhanced Delivery
Improving the formulation of this compound is a key strategy to overcome its delivery challenges. Here are some approaches that can be explored in a research setting:
| Formulation Strategy | Description | Key Advantages |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state.[10][13] | Increases the dissolution rate and apparent solubility of the compound.[10][13] |
| Lipid-Based Formulations (e.g., Liposomes, Nanoemulsions) | This compound is encapsulated within lipid-based carriers.[2][9][10] | Can improve solubility, protect the compound from degradation, and facilitate cellular uptake.[2][9][10] |
| Polymeric Micelles | The compound is encapsulated within the hydrophobic core of self-assembling block copolymer micelles.[2][9][10] | Enhances solubility and can provide sustained release.[2][9][10] |
| Use of Solubilizing Excipients | Incorporating excipients like cyclodextrins or surfactants into the formulation. | Can directly increase the solubility of the compound in aqueous media. |
Table of Common Pharmaceutical Excipients for Formulation Development
| Excipient Category | Examples | Primary Function(s) |
| Polymers (for ASDs) | HPMCAS, Eudragit®, Soluplus® | Stabilize the amorphous form of the drug, prevent recrystallization.[10][13] |
| Lipids (for lipid-based formulations) | Phospholipids (e.g., lecithin), Cholesterol | Form the structure of liposomes and nanoparticles. |
| Surfactants/Emulsifiers | Tween® 80, Poloxamers | Improve wetting and emulsification, stabilize nanoformulations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug to increase solubility. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[14][15][16][17]
Materials:
-
PAMPA plate sandwich (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[18]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[18]
-
Coat Donor Plate: Gently add 5 µL of the artificial membrane solution to the filter of each well in the donor plate.[18]
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds to the desired final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be low (e.g., 0.5%).[16]
-
Start the Assay: Add 150 µL of the donor solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate to form the "sandwich."[18]
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 5 hours).[14][15]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[16]
-
Calculate Apparent Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and to study drug transport mechanisms.[1][3][5][19][20]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 20% FBS)[21]
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound stock solution
-
Control compounds
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 cell monolayers. Only use monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω·cm²), indicating good integrity.[1]
-
Prepare Dosing Solution: Dilute this compound to the final concentration in transport buffer.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at specified time points.
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[20]
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a general procedure for measuring the intracellular concentration of this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Internal standard (for LC-MS/MS)
-
Acetonitrile (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting and Washing:
-
Aspirate the media and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells (e.g., by trypsinization followed by centrifugation).
-
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Protein Precipitation: Add ice-cold acetonitrile containing an internal standard to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.[8][22][23][24]
-
Data Normalization: Normalize the quantified amount of this compound to the protein concentration or cell number of the sample to determine the intracellular concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for enhancing cellular delivery.
Caption: Troubleshooting flowchart for delivery issues.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. old.pharmi.uz [old.pharmi.uz]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. enamine.net [enamine.net]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cell Culture Academy [procellsystem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
adjusting experimental conditions for reproducible XY028-140 results
Welcome to the technical support center for XY028-140. This resource provides troubleshooting guides and frequently asked questions to help you achieve reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at -20°C.
Q2: I am observing high variability in my IC50 values for this compound in cell viability assays. What could be the cause?
A2: Variability in IC50 values can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include inconsistent cell seeding density, variability in drug preparation, and the metabolic state of the cells.
Q3: Does this compound exhibit off-target effects?
A3: While this compound is a potent inhibitor of its primary target, high concentrations may lead to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line and assay. If off-target effects are suspected, consider using a structurally distinct inhibitor of the same target as a control.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Description: Significant well-to-well or experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the central wells of the plate to avoid edge effects. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Vortex thoroughly after each dilution step. |
| Cell Line Health | Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. |
| Assay Incubation Time | Optimize the incubation time with this compound. A 72-hour incubation is a good starting point, but this may need to be adjusted based on the cell doubling time. |
Issue 2: Low Potency or No Effect Observed
Description: this compound does not inhibit cell viability or the downstream signaling pathway at expected concentrations.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. |
| Incorrect Target Expression | Confirm that your cell line expresses the primary target of this compound at sufficient levels using Western blot or qPCR. |
| Drug-Protein Interaction in Media | High serum concentrations in the cell culture media can sometimes sequester small molecules. Consider reducing the serum concentration if compatible with your cell line. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blot for Target Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for determining the IC50 of this compound.
Validation & Comparative
Unveiling the Selectivity of XY028-140: A Comparative Analysis Against Leading CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the novel CDK4/6 PROTAC degrader, XY028-140, against the established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. This analysis focuses on validating the selectivity of these compounds for Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), crucial regulators of the cell cycle, and provides supporting experimental data and methodologies.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and its counterparts against CDK4 and CDK6 has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's inhibitory strength, are summarized below. Lower IC50 values indicate greater potency.
| Compound | CDK4/cyclin D1 IC50 (nM) | CDK6/cyclin D1 IC50 (nM) | CDK4:CDK6 Selectivity Ratio |
| This compound | 0.38 [1][2] | 0.28 [1][2] | 0.74 |
| Palbociclib | 9 - 11 | 15 | ~1.5 |
| Ribociclib | 10 | 39 | 3.9 |
| Abemaciclib | 2 | 9.9 | 4.95 |
Note: IC50 values for Palbociclib, Ribociclib, and Abemaciclib are derived from preclinical data and may vary between different studies.[3]
This compound demonstrates high potency against both CDK4 and CDK6, with a slightly greater potency for CDK6.[1][2] In comparison, Palbociclib exhibits similar potency against both kinases, while Ribociclib and Abemaciclib show a preference for CDK4.[3] Abemaciclib, in particular, is approximately five times more potent against CDK4 than CDK6.[3]
The CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway, a critical driver of cell cycle progression from the G1 to the S phase. Inhibition of this pathway is a key therapeutic strategy in certain cancers.
Caption: The CDK4/6-Rb-E2F signaling pathway controlling the G1-S cell cycle transition.
Experimental Protocols for Kinase Selectivity
The determination of a compound's selectivity for its target kinases is paramount in drug discovery. The following are detailed methodologies for key experiments used to validate the selectivity of compounds like this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant CDK4/cyclin D1 and CDK6/cyclin D1 enzymes
-
Kinase substrate (e.g., a peptide containing the Rb protein phosphorylation site)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled
-
Test compound (e.g., this compound) at various concentrations
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Detection method (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or antibody-based detection for non-radiolabeled methods)
Procedure:
-
Reaction Setup: In a microplate, combine the purified kinase, the kinase substrate, and the test compound at varying dilutions.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the extent of substrate phosphorylation. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and quantifying the radioactivity. For other methods, it may involve antibody-based detection of the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
KINOMEscan™ Competition Binding Assay
This high-throughput assay measures the binding affinity of a compound to a large panel of kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified.
Procedure:
-
Kinase Preparation: Kinases are tagged with DNA.
-
Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
Homogeneous Time-Resolved Fluorescence (HTRF®) Immunoassay
HTRF assays are a popular method for studying protein-protein interactions and post-translational modifications, such as phosphorylation, in a high-throughput format.
Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). In the context of a kinase assay, one antibody is labeled with the donor and another with the acceptor. These antibodies recognize different epitopes on the substrate, and a FRET signal is generated only when the substrate is phosphorylated, bringing the donor and acceptor into close proximity.
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in the general biochemical assay protocol, but without radiolabeled ATP.
-
Antibody Addition: Add a pair of HTRF antibodies to the reaction mixture. One antibody is specific for the substrate, and the other is specific for the phosphorylated form of the substrate. One antibody is labeled with the donor fluorophore, and the other with the acceptor.
-
Incubation: Incubate to allow antibody binding.
-
Detection: Measure the time-resolved fluorescence signal at two different wavelengths (for the donor and acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition of kinase activity.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.
References
A Comparative Analysis of XY028-140 and Ribociclib on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two molecules targeting the cyclin-dependent kinase (CDK) 4/6 pathway, XY028-140 and ribociclib, with a focus on their effects on cell proliferation. While both compounds inhibit CDK4/6 activity, they employ distinct mechanisms of action. Ribociclib is a selective inhibitor, whereas this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of CDK4 and CDK6. This guide presents available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action and Impact on Cell Proliferation
Ribociclib is a well-characterized, orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2][3] By binding to the ATP pocket of these kinases, ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb).[4] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[4] The result is a G1 cell cycle arrest, leading to the inhibition of cell proliferation.[4]
This compound, also known as MS140, operates through a different and more complex mechanism. It is a PROTAC, a bifunctional molecule that links the target proteins (CDK4 and CDK6) to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6] This proximity induces the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome.[6] Therefore, this compound not only inhibits the kinase activity of CDK4/6 but also eliminates the proteins altogether, offering a potentially more profound and sustained inhibition of the pathway.[5][6]
Quantitative Comparison of Anti-Proliferative Activity
| Compound | Mechanism of Action | Cell Line | Anti-Proliferative IC50 | Assay |
| This compound | PROTAC Degrader of CDK4/6 | T47D | Data not available. Inhibits proliferation at 0.03-3 µM.[1] | Not specified |
| Ribociclib | Selective CDK4/6 Inhibitor | T47D | 111 ± 14 nM | CyQuant Cell Proliferation Assay |
Note: The lack of a specific IC50 value for this compound in T47D cells from publicly available data prevents a direct quantitative comparison of potency. The provided concentration range for this compound indicates the concentrations at which inhibition of proliferation was observed in an 11-day experiment.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of ribociclib and this compound on the CDK4/6 signaling pathway.
Caption: Mechanism of action of Ribociclib.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (for Ribociclib)
-
Assay: CyQuant® Cell Proliferation Assay.
-
Cell Line: T47D human breast cancer cells.
-
Protocol:
-
Seed T47D cells in a 96-well microplate at a desired density.
-
After cell attachment, treat the cells with various concentrations of ribociclib or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, remove the culture medium.
-
Freeze the plate at -80°C to ensure complete cell lysis.
-
Thaw the plate at room temperature and add the CyQuant® GR dye/cell-lysis buffer to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
The fluorescence signal is proportional to the number of cells. Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of ribociclib concentration.
-
Cell Proliferation Inhibition (for this compound) - General Protocol Outline
-
Cell Line: T47D human breast cancer cells.[1]
-
Protocol Outline:
-
T47D cells are seeded in appropriate culture vessels.
-
Cells are treated with a range of concentrations of this compound (0.03, 0.1, 0.3, 1, or 3 µM) or a vehicle control.[1]
-
The cells are incubated for a period of 11 days.[1]
-
The extent of cell proliferation is assessed at the end of the incubation period using a suitable method (the specific assay was not detailed in the available source).
-
Summary and Conclusion
Both ribociclib and this compound target the CDK4/6 pathway to inhibit cell proliferation, a critical process in cancer development. Ribociclib acts as a conventional inhibitor, blocking the kinase activity of CDK4/6. In contrast, this compound functions as a PROTAC, inducing the degradation of CDK4/6 proteins. This dual mechanism of inhibition and degradation suggests that this compound may offer a more complete and lasting suppression of the target pathway.
While a direct quantitative comparison of their anti-proliferative potency is currently limited by the lack of publicly available IC50 data for this compound in relevant cell lines, the available information indicates that both compounds are active against CDK4/6-dependent cancer cells. Further studies, including head-to-head comparisons in various cancer models, are necessary to fully elucidate the relative efficacy and potential therapeutic advantages of these two distinct approaches to targeting the CDK4/6 pathway. Researchers are encouraged to consider the different mechanisms of these compounds when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Growth and invasion inhibition of T47D ductal carcinoma cells by the association of docetaxel with a bioactive agent in neutral nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Confirming the CRBN-Dependent Degradation Mechanism of XY028-140: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CRBN-dependent CDK4/6 degrader, XY028-140 (also known as MS140), with alternative compounds. It includes supporting experimental data and detailed methodologies to facilitate a comprehensive understanding of its mechanism of action.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding action brings CDK4/6 into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2] This mechanism of targeted protein degradation offers a distinct therapeutic strategy compared to traditional kinase inhibition.
Comparative Performance of this compound
The efficacy of this compound has been evaluated against both traditional CDK4/6 inhibitors and other PROTAC degraders. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Source |
| This compound (MS140) | CDK4/cyclin D1 | 0.38 | [3] |
| CDK6/cyclin D1 | 0.28 | [3] | |
| Palbociclib (PB) | CDK4/cyclin D1 | Not explicitly stated in snippets | |
| CDK6/cyclin D1 | Not explicitly stated in snippets |
Table 2: Cellular Degradation and Growth Inhibition
| Compound | Cell Line(s) | DC50 (nM) | IC50 (Growth Inhibition, nM) | Source |
| This compound (MS140) | MDA-MB-231 (CDK4) | 0.71 | 0.26 | [4] |
| MDA-MB-231 (CDK6) | 0.44 | 0.26 | [4] | |
| CAL51 (CDK4) | 0.79 | 0.21 | [4] | |
| CAL51 (CDK6) | 0.61 | 0.21 | [4] | |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-231 (CDK4) | 0.71 | 0.26 | [4] |
| MDA-MB-231 (CDK6) | 0.44 | 0.26 | [4] | |
| CAL51 (CDK4) | 0.79 | 0.21 | [4] | |
| CAL51 (CDK6) | 0.61 | 0.21 | [4] | |
| Palbociclib (PB) | Various | Not Applicable | Varies significantly between CDK4/6i-S and CDK4/6i-R cells | [2] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 for growth inhibition is the concentration required to inhibit cell proliferation by 50%. "CDK4/6i-S" refers to CDK4/6 inhibitor-sensitive cell lines, while "CDK4/6i-R" refers to resistant lines.
Studies have shown that this compound is more effective than the CDK4/6 inhibitor palbociclib in suppressing Rb/E2F signaling and cell growth in CDK4/6i-sensitive tumor cell lines.[2] However, in CDK4/6i-resistant cells, this compound shows reduced efficacy in degrading CDK6.[2][3]
Confirming the CRBN-Dependent Mechanism of Action
The degradation of CDK4/6 by this compound is specifically mediated by the E3 ligase CRBN.[1] This has been confirmed through several key experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRBN-dependent degradation pathway and the experimental workflow used to validate this mechanism for this compound.
Caption: CRBN-dependent degradation pathway of CDK4/6 by this compound.
Caption: Experimental workflow to confirm the CRBN-dependent mechanism.
Logical Confirmation of the Mechanism
The following diagram outlines the logical steps and evidence that collectively confirm the CRBN-dependent degradation mechanism of this compound.
Caption: Logical framework for confirming the mechanism of action.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to confirm the CRBN-dependent degradation mechanism of this compound.
CRBN Knockout/Knockdown via CRISPR/Cas9
This experiment aims to demonstrate that the degradation of CDK4/6 by this compound is dependent on the presence of CRBN.
-
Cell Culture: Culture human cell lines (e.g., Jurkat) in appropriate media and conditions.
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a 5' constitutive exon of the human CRBN gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection: Transfect the cells with the CRBN-targeting or control gRNA/Cas9 plasmids using a suitable transfection reagent.
-
Clonal Selection: Select for transfected cells and perform single-cell cloning to establish stable CRBN knockout and control cell lines.
-
Verification of Knockout: Confirm the absence of CRBN protein expression in the knockout clones via Western blotting.
-
Treatment with this compound: Treat both the wild-type and CRBN knockout cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Analysis: Analyze the cell lysates by Western blotting to detect the levels of CDK4, CDK6, and a loading control (e.g., GAPDH). A loss of CDK4/6 degradation in the CRBN knockout cells compared to the wild-type cells confirms the CRBN-dependency.[2][5]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This assay is used to confirm the formation of the ternary complex consisting of CDK4/6, this compound, and CRBN.
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours) to allow for complex formation. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for either CDK4, CDK6, or CRBN overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK4, CDK6, and CRBN. The detection of all three proteins in the immunoprecipitate of any one of them confirms the formation of the ternary complex.
Competitive Binding Assay
This experiment demonstrates the direct interaction of this compound with CRBN.
-
Reagents: Recombinant CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide), and this compound.
-
Assay Principle: This assay is based on fluorescence polarization (FP). The small fluorescent ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the larger CRBN protein, its tumbling slows, and the polarization increases. A competing ligand will displace the fluorescent probe, causing a decrease in polarization.
-
Procedure:
-
Incubate a fixed concentration of the recombinant CRBN-DDB1 complex with a fixed concentration of the fluorescent CRBN ligand.
-
Add increasing concentrations of this compound to the mixture.
-
Measure the fluorescence polarization at each concentration of this compound.
-
-
Analysis: A dose-dependent decrease in fluorescence polarization indicates that this compound is competing with the fluorescent probe for binding to CRBN, thus confirming a direct interaction. The data can be used to determine the binding affinity (Ki or IC50) of this compound for CRBN.
By employing these rigorous experimental approaches, the CRBN-dependent degradation mechanism of this compound can be unequivocally confirmed, providing a solid foundation for its further development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Validating the Efficacy of XY028-140: A Comparative Guide Using CRISPR-Cas9 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with alternative therapeutic strategies. We delve into the validation of this compound's mechanism of action using CRISPR-Cas9 knockout models, presenting supporting experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to this compound
This compound is a novel heterobifunctional molecule designed to induce the degradation of CDK4 and CDK6, key regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. Unlike traditional small molecule inhibitors that merely block the kinase activity, this compound hijacks the cell's natural protein disposal system. It acts as a molecular bridge, bringing CDK4/6 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[1][2] This degradation-based approach offers the potential for a more profound and sustained inhibition of the CDK4/6 signaling pathway.
Unveiling the Mechanism: The Role of CRISPR-Cas9
To unequivocally validate that the therapeutic effects of this compound are mediated through its intended mechanism—the CRBN-dependent degradation of CDK4/6—CRISPR-Cas9 gene-editing technology is an indispensable tool. By specifically knocking out the gene encoding for CRBN, researchers can create a cellular model that is deficient in this key component of the E3 ligase complex. In such a model, if this compound's activity is indeed CRBN-dependent, its ability to degrade CDK4/6 and exert its downstream effects should be significantly diminished or completely abolished.
Comparative Performance Analysis
The following table summarizes the performance of this compound in wild-type versus CRBN knockout cancer cells, alongside a comparison with conventional CDK4/6 inhibitors. The data presented is a quantitative representation derived from Western blot analyses in the pivotal study by Wu et al., 2021, which demonstrated the CRBN-dependent activity of this compound (referred to as MS140 in the publication).[2]
Table 1: Comparative Efficacy of this compound and Alternative CDK4/6 Inhibitors
| Treatment Group | Cell Line Genotype | Target Protein | % Degradation / Inhibition (Estimated) | Downstream Effect (pRb Inhibition) |
| This compound | Wild-Type | CDK4 | ~80-90% | Strong Inhibition |
| CDK6 | ~70-80% | Strong Inhibition | ||
| This compound | CRBN Knockout | CDK4 | No significant degradation | Minimal Inhibition |
| CDK6 | No significant degradation | Minimal Inhibition | ||
| Palbociclib | Wild-Type | CDK4/6 | Not Applicable (Inhibition) | Moderate Inhibition |
| Ribociclib | Wild-Type | CDK4/6 | Not Applicable (Inhibition) | Moderate Inhibition |
| Abemaciclib | Wild-Type | CDK4/6 | Not Applicable (Inhibition) | Moderate to Strong Inhibition |
Note: The percentage of degradation for this compound is an estimation based on the qualitative Western blot data presented in Wu et al., Nat Cancer 2, 429–443 (2021).[2] The inhibitory effects of Palbociclib, Ribociclib, and Abemaciclib are based on their established mechanisms of action.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow for its validation using CRISPR-Cas9.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for CRISPR-Cas9 validation.
Experimental Protocols
1. Generation of CRBN Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of a stable CRBN knockout cancer cell line.
-
1.1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human CRBN gene using a publicly available design tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNAs.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).
-
-
1.2. Cell Culture and Transfection:
-
Culture the cancer cell line of interest (e.g., ZR-75-1 breast cancer cells) in appropriate media and conditions.
-
Transfect the cells with the CRBN-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
1.3. Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Culture the single cells to allow for the growth of clonal populations.
-
-
1.4. Validation of CRBN Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the CRBN gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Lyse the validated clones and perform Western blotting using an anti-CRBN antibody to confirm the absence of CRBN protein expression.
-
2. Validation of this compound's CRBN-Dependent Activity
This protocol details the experimental steps to confirm that this compound's effect is dependent on CRBN.
-
2.1. Cell Treatment:
-
Seed wild-type and validated CRBN knockout cells in parallel.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
2.2. Western Blot Analysis for CDK4/6 Degradation:
-
Lyse the treated cells and quantify total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: In wild-type cells, this compound should induce a dose-dependent decrease in CDK4 and CDK6 levels and a reduction in phospho-Rb. In CRBN knockout cells, this compound should have no significant effect on CDK4, CDK6, or phospho-Rb levels.
-
-
2.3. Cell Viability/Proliferation Assay:
-
Seed wild-type and CRBN knockout cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for an extended period (e.g., 5-7 days).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining).
-
Expected Outcome: this compound should significantly reduce the viability of wild-type cells in a dose-dependent manner. This effect should be markedly attenuated in the CRBN knockout cells.
-
Conclusion
The use of CRISPR-Cas9 knockout models provides unequivocal evidence for the on-target mechanism of action of this compound. The abrogation of CDK4/6 degradation and the subsequent lack of downstream pathway inhibition in CRBN knockout cells confirms that this compound's efficacy is critically dependent on the presence of the Cereblon E3 ligase.[2] This targeted degradation approach distinguishes this compound from traditional CDK4/6 inhibitors and highlights its potential as a powerful therapeutic agent for cancers reliant on the CDK4/6 signaling axis. The experimental framework provided in this guide offers a robust methodology for researchers to independently validate and further explore the therapeutic potential of this compound and other PROTAC-based degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of abemaciclib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribociclib Plus Endocrine Therapy in Hormone Receptor–Positive/ERBB2-Negative Early Breast Cancer: 4-Year Outcomes From the NATALEE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. simsonpharma.com [simsonpharma.com]
- 13. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. roche.com [roche.com]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. Development of Degraders of Cyclin-Dependent Kinases 4 and 6 Based on Rational Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. targetedonc.com [targetedonc.com]
- 19. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. cancer-research-network.com [cancer-research-network.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 27. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. News: Using CRISPR-Cas9 to “Attack” Cancer Cells: A New Avenue for Personalised Cancer Treatment? - CRISPR Medicine [crisprmedicinenews.com]
- 29. researchgate.net [researchgate.net]
- 30. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Anti-Tumor Activity of XY028-140 Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of XY028-140, a novel PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with established CDK4/6 inhibitors. The data presented herein is intended to offer an objective overview of this compound's performance and potential as a therapeutic agent in various cancer contexts. Experimental data has been compiled from publicly available research to facilitate a thorough comparative analysis.
Introduction: A Novel Approach to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors targeting CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, have been approved for the treatment of certain cancers, particularly HR+/HER2- breast cancer.[2] this compound (also known as MS140) represents a next-generation approach to targeting CDK4/6. As a PROTAC, it is a heterobifunctional molecule that induces the degradation of CDK4 and CDK6 proteins rather than simply inhibiting their kinase activity.[1][3] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] this compound links CDK4/6 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target kinases.[1] This distinct mechanism of action suggests the potential for improved efficacy and the ability to overcome resistance to traditional CDK4/6 inhibitors.
Mechanism of Action of this compound
This compound operates by inducing the selective degradation of CDK4 and CDK6. This dual-action mechanism—kinase inhibition and protein degradation—effectively disrupts the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a key driver of cell cycle progression from the G1 to the S phase.[1] By eliminating the CDK4/6 proteins, this compound can lead to a more profound and sustained inhibition of this pathway compared to small molecule inhibitors.
Comparative In Vitro Anti-Tumor Activity
The anti-proliferative activity of this compound has been evaluated against a panel of cancer cell lines and compared with the first-generation CDK4/6 inhibitor, Palbociclib. The following tables summarize the 50% growth inhibition (GI50) values, representing the concentration of the drug required to inhibit cell growth by 50%.
Hematologic Malignancies
This compound has demonstrated potent activity in various hematologic cancer cell lines, often exceeding the potency of Palbociclib.
| Cell Line | Cancer Type | This compound (MS140) GI50 (nM) | Palbociclib GI50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 1.6 | 25 |
| Mino | Mantle Cell Lymphoma | 2.5 | 30 |
| Z-138 | Mantle Cell Lymphoma | 3.2 | 50 |
| Granta-519 | Mantle Cell Lymphoma | 4.5 | 60 |
| MOLM-13 | Acute Myeloid Leukemia | 5 | 80 |
| MV4-11 | Acute Myeloid Leukemia | 6.2 | 100 |
Data sourced from Wu et al., Nature Cancer, 2021.
Solid Tumors
This compound has also been evaluated in several solid tumor cell lines, showing promising activity.
| Cell Line | Cancer Type | This compound (MS140) Activity | Palbociclib Activity |
| T47D | Breast Cancer | Potent inhibition of proliferation[4] | Active |
| A375 | Melanoma | Inhibition of CDK4/6 expression and activity[4] | Active |
| Colo205 | Colorectal Cancer | Potent degradation of CDK4/6[5] | Active |
Note: Specific GI50 values for this compound in a broad panel of solid tumors are not yet widely available in the public domain. The table reflects reported activity.
Comparative In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of this compound has been assessed in xenograft models, demonstrating its potential for tumor growth inhibition.
Mantle Cell Lymphoma Xenograft Model (JeKo-1)
In a JeKo-1 xenograft model, this compound demonstrated superior tumor growth inhibition compared to Palbociclib.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle | - | - |
| Palbociclib | 50 mg/kg, q.d. | Significant |
| This compound (MS140) | 25 mg/kg, b.i.d. | More potent than Palbociclib |
Data sourced from Wu et al., Nature Cancer, 2021.
Colorectal Cancer Xenograft Model (Colo205)
This compound also showed potent in vivo activity in a Colo205 colorectal cancer xenograft model, effectively degrading CDK4/6 and suppressing tumor growth.
| Treatment Group | Outcome |
| This compound (MS140) | Promoted degradation of CDK4/6 and suppressed tumor growth |
Data sourced from Wu et al., Nature Cancer, 2021.
Head-to-Head Comparison: this compound vs. Other CDK4/6 Inhibitors
| Feature | This compound (MS140) | Palbociclib | Ribociclib | Abemaciclib |
| Mechanism of Action | PROTAC Degrader | Reversible Inhibitor | Reversible Inhibitor | Reversible Inhibitor |
| Target | Degrades CDK4 & CDK6 | Inhibits CDK4 & CDK6 | Inhibits CDK4 & CDK6 | Inhibits CDK4 & CDK6 |
| Potency (in vitro) | Often more potent than inhibitors in sensitive lines | Potent | Potent | Potent |
| Potential Advantages | Overcoming resistance, sustained target suppression | Established clinical data | Established clinical data | CNS penetration, single-agent activity |
| Common Adverse Events | Not yet fully characterized in clinical trials | Neutropenia, fatigue, nausea | Neutropenia, hepatobiliary toxicity, QT prolongation | Diarrhea, neutropenia, fatigue |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-tumor activity of compounds like this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
References
- 1. adooq.com [adooq.com]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of XY028-140 and Other CDK4/6-Targeting PROTACs in Cancer Research
A deep dive into the degradation profiles of next-generation cancer therapeutics, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the PROTAC degrader XY028-140 against other emerging PROTACs targeting Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This report synthesizes available experimental data on degradation efficiency, potency, and kinetics, offering a clear overview of the current landscape of CDK4/6-targeting PROTACs.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins. This compound (also known as MS140) is a potent and selective PROTAC that induces the degradation of CDK4 and CDK6, key regulators of the cell cycle often implicated in cancer.[1][2][3][4] This guide will compare the degradation profile of this compound with other notable CDK4/6-targeting PROTACs, providing a framework for evaluating their potential as therapeutic agents.
Degradation Profile Comparison
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of its target protein. Key parameters for evaluating this are the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the kinetics of degradation. The following table summarizes the available data for this compound and other CDK4/6-targeting PROTACs.
| PROTAC | Target(s) | E3 Ligase Recruited | DC50 | Dmax | Cell Line(s) | Reference(s) |
| This compound (MS140) | CDK4, CDK6 | Cereblon (CRBN) | Data not publicly available in detail, potent degradation observed at 0.3 µM | >90% (inferred) | Colo205, ZR-75-1 | [5] |
| Palbociclib-based PROTAC (pal-pom) | CDK4, CDK6 | Cereblon (CRBN) | CDK4: ~15 nM, CDK6: ~100 nM | Not specified | MDA-MB-231 | [6] |
| Palbociclib-based PROTAC | CDK4, CDK6 | VHL, IAP | < 10 nM | Not specified | Not specified | [1][2] |
| CP-10 | CDK6 (preferential) | Cereblon (CRBN) | ~2.1 nM (CDK6), ~150-180 nM (CDK4) | Not specified | U251 | [7] |
| PROTAC CDK4/6/9 degrader 1 | CDK4, CDK6, CDK9 | Cereblon (CRBN) | CDK4: 0.71 nM, CDK6: 0.44 nM | Not specified | MDA-MB-231 | [8] |
Mechanism of Action: A Shared Pathway to Degradation
This compound and the compared PROTACs operate through a similar mechanism of action. They are heterobifunctional molecules, with one end binding to the target protein (CDK4 or CDK6) and the other end recruiting an E3 ubiquitin ligase.[9][10] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This compound, pal-pom, CP-10, and PROTAC CDK4/6/9 degrader 1 all recruit the Cereblon (CRBN) E3 ligase.[4][7][8] The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC.
PROTAC Mechanism of Action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these PROTACs.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, Colo205) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 18, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., anti-CDK4, anti-CDK6) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
DC50 and Dmax Determination
These parameters are calculated from the data obtained through Western blotting.
1. Data Analysis:
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve using graphing software (e.g., GraphPad Prism).
2. DC50 and Dmax Calculation:
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
The Dmax is the maximum percentage of protein degradation achieved.[11][12]
Kinetic Degradation Assay
This assay measures the rate of target protein degradation over time.
1. Experimental Setup:
-
Treat cells with a fixed concentration of the PROTAC (typically at or above the DC50 value).
-
Lyse the cells at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
2. Analysis:
-
Perform Western blotting as described above for each time point.
-
Plot the normalized protein levels against time to visualize the degradation kinetics.
-
The degradation rate can be determined from the slope of the initial phase of the curve.
PROTAC Analysis Workflow.
Conclusion
The landscape of CDK4/6-targeting PROTACs is rapidly evolving, with several potent degraders demonstrating significant promise in preclinical studies. While this compound has been shown to be a potent and selective degrader of CDK4/6, a direct comparison of its quantitative degradation parameters with other published PROTACs is challenging due to the limited availability of its specific DC50 and Dmax values in the public domain. The data presented here for palbociclib-based PROTACs, CP-10, and the multi-targeting "PROTAC CDK4/6/9 degrader 1" highlight the remarkable potency that can be achieved, with some compounds inducing degradation at sub-nanomolar concentrations.
For researchers and drug developers, the choice of a PROTAC will depend on a variety of factors including its degradation potency, selectivity for the target protein, and its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a standardized framework for the in-house evaluation and comparison of different PROTAC molecules. As more data becomes available, a clearer picture of the relative strengths and weaknesses of these next-generation cancer therapeutics will emerge, paving the way for their potential clinical application.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
Independent Verification of XY028-140's Potency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XY028-140's performance against other alternatives, supported by experimental data from published studies. As of late 2025, independent verification of this compound's potency beyond the initial discovery publication remains limited. The data presented here is primarily derived from the foundational study by Wu et al. (2021) in Nature Cancer.
Executive Summary
This compound, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions by forming a ternary complex between the target protein (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This mechanism of action effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the cell cycle. The primary research indicates that this compound demonstrates greater potency in suppressing cell growth in certain cancer cell lines compared to the CDK4/6 inhibitor Palbociclib. However, a lack of independent studies necessitates careful consideration of the existing data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on this compound's potency from the foundational study by Wu et al., 2021.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target | IC50 (nM) |
| CDK4/cyclin D1 | 0.38[1] |
| CDK6/cyclin D1 | 0.28[1] |
Table 2: Cellular Degradation and Anti-proliferative Activity of this compound in a CDK4/6i-Sensitive Cell Line (Colo205)
| Parameter | Value |
| CDK4 Degradation | |
| DC50 | ~10 nM |
| Dmax | >90% |
| CDK6 Degradation | |
| DC50 | ~10 nM |
| Dmax | >90% |
| Anti-proliferative Activity | |
| IC50 | < 30 nM |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data are estimated from graphical representations in Wu et al., 2021.
Table 3: Comparative Anti-proliferative Activity of this compound and Palbociclib in CDK4/6i-Sensitive Hematological Cancer Cell Lines
| Cell Line | This compound GI50 (nM) | Palbociclib GI50 (nM) |
| Jeko-1 | 1.6 | 18.2 |
| Mino | 3.5 | 45.7 |
| Granta-519 | 4.1 | 68.3 |
| Z-138 | 2.8 | 85.1 |
GI50: Concentration for 50% growth inhibition. Data from Extended Data Fig. 5e of Wu et al., 2021.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below, based on the descriptions in Wu et al., 2021.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with a range of concentrations of this compound or comparator compounds.
-
Incubation: Cells were incubated for 72 to 96 hours.
-
Viability Assessment: Cell viability was determined using a resazurin-based assay (e.g., CellTiter-Blue) or a similar colorimetric method, measuring fluorescence or absorbance to quantify the number of viable cells.
-
Data Analysis: GI50 values were calculated using non-linear regression analysis.
Western Blotting for Protein Degradation
-
Cell Treatment: Cells were treated with specified concentrations of this compound for various time points (e.g., 5 hours for dose-response, or a time course from 0 to 24 hours).
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, Rb, and a loading control (e.g., β-actin or Vinculin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced degradation of CDK4/6 and cell cycle arrest.
Experimental Workflow for Assessing this compound Potency
Caption: Workflow for evaluating the degradation and anti-proliferative potency of this compound.
References
Assessing the Long-Term Efficacy of XY028-140 in Continuous Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XY028-140, a novel PROTAC (Proteolysis Targeting Chimera) targeting CDK4/6, with established CDK4/6 inhibitors. The focus is on assessing the potential long-term efficacy of these compounds in a continuous culture setting, a critical aspect for predicting clinical durability and the emergence of resistance.
Introduction to this compound and its Mechanism of Action
This compound is a bifunctional molecule that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Unlike traditional small molecule inhibitors that merely block the kinase activity of their targets, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK4/6, leading to their ubiquitination and subsequent destruction by the proteasome.[1] This dual mechanism of action—kinase inhibition and protein degradation—offers the potential for a more profound and sustained inhibition of the CDK4/6 pathway, which may translate to improved long-term efficacy and a delay in the onset of therapeutic resistance.
The CDK4/6 pathway plays a pivotal role in the G1-S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and a subsequent block in proliferation.
Caption: Mechanism of this compound-mediated CDK4/6 degradation and cell cycle arrest.
Comparative Analysis with Alternative CDK4/6 Inhibitors
The current standard of care for many cancers driven by CDK4/6 dysregulation involves the use of small molecule inhibitors. The most prominent alternatives to this compound are:
-
Palbociclib (Ibrance®)
-
Ribociclib (Kisqali®)
-
Abemaciclib (Verzenio®)
These drugs have demonstrated significant clinical benefit; however, acquired resistance is a common challenge.[2][3][4] The development of resistance can be multifactorial, including the upregulation of bypass signaling pathways or alterations in the drug target.[5][6][7]
Long-Term Efficacy in Continuous Culture: A Comparative Overview
Direct, head-to-head, long-term continuous culture studies comparing this compound with the approved inhibitors are not yet publicly available. However, based on its mechanism of action and available short-term data, a hypothetical long-term efficacy profile can be projected and compared with the known long-term in vitro behaviors of the alternatives.
Table 1: Comparative Efficacy in a Continuous Culture Model
| Parameter | This compound (Projected) | Palbociclib | Abemaciclib | Ribociclib |
| Mechanism of Action | CDK4/6 Degrader (PROTAC) | CDK4/6 Inhibitor | CDK4/6 Inhibitor | CDK4/6 Inhibitor |
| Initial Proliferation Inhibition | High | High | High | High |
| Sustained Response (Long-Term) | Potentially more sustained due to target elimination. | Potential for recovery of proliferation as resistance develops.[6] | Shown to have a more durable effect in vitro compared to palbociclib.[8] | Efficacy can be limited by the development of resistance.[9] |
| Emergence of Resistance | May be delayed or overcome due to the inability of the cell to rapidly re-synthesize the target protein. | Resistance can emerge through various mechanisms including Rb loss and cyclin E1 overexpression.[2][6] | Resistance can develop, but it may be effective in palbociclib-resistant models.[10][11] | Resistance mechanisms are also a significant clinical challenge.[9] |
| Apoptosis Induction (Long-Term) | Potential for increased apoptosis following sustained target depletion. | Primarily induces senescence-like cell cycle arrest.[6] | Can induce apoptosis after prolonged treatment.[8] | Primarily induces G1 arrest. |
Experimental Protocols
To rigorously assess the long-term efficacy of this compound and its alternatives, a standardized continuous culture protocol is essential.
Establishing a Long-Term Continuous Culture Experiment
This protocol is designed to maintain cancer cell lines under constant drug exposure for an extended period to monitor changes in proliferation, viability, and the emergence of resistance.
Caption: Workflow for a long-term continuous culture experiment.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 for ER+ breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, Palbociclib, Abemaciclib, Ribociclib (at relevant concentrations, e.g., IC50)
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells in culture flasks at a density that allows for logarithmic growth.
-
Initiation of Treatment: Once cells reach 50-60% confluency, replace the medium with fresh medium containing the respective drug or vehicle control.
-
Continuous Exposure and Passaging: Maintain the cells in continuous culture with the drug. When the cells reach 80-90% confluency, they should be passaged. A portion of the cell suspension is used to seed new flasks with fresh drug-containing medium.
-
Monitoring and Data Collection: At each passage, and at regular intervals (e.g., weekly), perform the following assays:
-
Cell Proliferation Assay: Determine the cell number to assess the anti-proliferative effect of the compounds over time.
-
Viability Assay (e.g., MTT or Trypan Blue Exclusion): To assess the cytotoxic effects.
-
Western Blot Analysis: To monitor the levels of CDK4, CDK6, p-Rb, and total Rb. For this compound, this is crucial to confirm sustained protein degradation.
-
Cell Cycle Analysis (Flow Cytometry): To determine the percentage of cells in each phase of the cell cycle.
-
Expected Data and Interpretation
Table 2: Hypothetical Long-Term Efficacy Data in Continuous Culture (12 Weeks)
| Treatment | Cell Proliferation (% of Control) at Week 12 | CDK6 Protein Level (% of Control) at Week 12 | Emergence of Resistant Clones (Qualitative) |
| Vehicle Control | 100% | 100% | N/A |
| This compound | < 10% | < 5% | Low to Moderate |
| Palbociclib | 20-40% | ~100% | Moderate to High |
| Abemaciclib | 15-30% | ~100% | Moderate |
| Ribociclib | 25-45% | ~100% | Moderate to High |
Interpretation:
-
This compound: The sustained degradation of CDK6 is expected to lead to a more durable anti-proliferative effect. The emergence of resistance might be slower as the cell would need to develop mechanisms to overcome complete protein loss rather than just kinase inhibition.
-
Inhibitors (Palbociclib, Abemaciclib, Ribociclib): A gradual increase in cell proliferation over the 12-week period would suggest the development of acquired resistance. Western blot analysis would likely show maintained or even elevated levels of CDK6 protein as a compensatory mechanism.
Conclusion
While clinical data for this compound is not yet available, its unique mechanism as a PROTAC degrader holds significant promise for improved and more durable responses compared to traditional CDK4/6 inhibitors. The key advantage lies in the elimination of the target protein, which may prevent the development of resistance mechanisms that rely on the presence of the kinase. Long-term continuous culture experiments are a critical preclinical step to validate this hypothesis. The experimental design outlined in this guide provides a robust framework for such an investigation, allowing for a direct comparison of the long-term efficacy and resistance profiles of this compound against the current standards of care. The data generated from these studies will be invaluable for guiding the future clinical development of this promising new class of anti-cancer agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for XY028-140
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the PROTAC CDK4/6 Degrader XY028-140.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Logistical Information
This compound is a bioactive molecule that functions as a CDK4/6 inhibitor and degrader, and therefore should be handled with care as a potentially hazardous compound.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the search results, general procedures for handling cytotoxic and bioactive research compounds should be strictly followed.[1][2][3] All personnel must be trained in the handling of such materials and be familiar with the emergency procedures of their institution.
Personal Protective Equipment (PPE):
When handling this compound in solid or solution form, the following minimum PPE is required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: For operations that may generate aerosols or fine dust, a properly fitted respirator (e.g., N95) is recommended.
Storage and Stability:
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C (desiccated) | 36 months |
| In Solution | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot solutions upon preparation.
Operational and Disposal Plan
Waste Segregation and Disposal:
All materials that come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired compound
-
Contaminated PPE (gloves, etc.)
-
Labware (pipette tips, tubes, flasks)
-
Cleaning materials from spills
This waste must be segregated from general laboratory trash and disposed of in clearly labeled hazardous waste containers.[1][2][3] Disposal procedures must comply with local, state, and federal regulations for hazardous chemical waste.[4] It is prohibited to dispose of this chemical waste by flushing it down the sink.[3]
Spill Management:
In the event of a spill, the area should be immediately secured. Personnel cleaning the spill must wear appropriate PPE. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed, labeled hazardous waste container. The area should then be decontaminated.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Formula | C39H40N10O7 | |
| Molecular Weight | 760.80 g/mol | |
| IC50 (CDK4/cyclin D1) | 0.38 nM | In vitro kinase assay |
| IC50 (CDK6/cyclin D1) | 0.28 nM | In vitro kinase assay |
| Solubility (in vivo formulation) | 0.56 mg/mL (0.74 mM) | In 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline |
Experimental Protocols
In Vitro Cell Treatment:
This protocol is based on studies using A375 melanoma and T47D breast cancer cells.[5]
-
Cell Culture: Culture A375 or T47D cells in appropriate media and conditions until they reach the desired confluency.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.3 µM or 1 µM) by diluting the stock solution in the cell culture medium.
-
Incubation: Incubate the cells for the specified duration (e.g., 24 hours).
-
Analysis: Following incubation, cells can be harvested for downstream analysis such as Western blotting to assess CDK4/6 protein levels.
In Vivo Formulation Preparation:
The following protocol yields a 0.56 mg/mL suspended solution suitable for oral or intraperitoneal injection.[5]
-
Initial Dissolution: Prepare a 5.6 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.
-
Mixing: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Emulsification: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline (0.9% NaCl in sterile water) to bring the final volume to 1 mL. Mix well. Ultrasonic treatment may be used to aid dissolution if precipitation occurs.
Visualizations
Caption: Signaling pathway of this compound mediated CDK4/6 degradation.
Caption: General experimental workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
